2-(4-Nitrophenyl)oxirane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIUTLHCSNCTDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313114 | |
| Record name | 2-(4-Nitrophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6388-74-5 | |
| Record name | 2-(4-Nitrophenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6388-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrostyrene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrostyrene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Nitrophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (p-nitrophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Nitrophenyl)oxirane for Researchers and Drug Development Professionals
An authoritative guide to the chemical properties, synthesis, reactivity, and potential biological significance of 2-(4-Nitrophenyl)oxirane (CAS Number: 6388-74-5), also known as 4-Nitrostyrene Oxide. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, incorporating detailed experimental protocols and exploring its interaction with key cellular signaling pathways.
Core Chemical and Physical Properties
This compound is a solid, typically appearing as a white to light yellow crystalline powder.[1][2] Its core structure features an oxirane (epoxide) ring attached to a phenyl group substituted with a nitro group at the para position. This combination of a strained epoxide ring and an electron-withdrawing nitro group contributes to its notable reactivity.
For clarity and comparative analysis, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6388-74-5 | [2] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Melting Point | 83-87 °C | [1] |
| Purity (by GC) | >98.0% | [2] |
Synthesis and Reactivity
The primary route for the synthesis of this compound is the epoxidation of its precursor, 4-nitrostyrene.[1] This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1]
The reactivity of this compound is dominated by the susceptibility of the strained epoxide ring to nucleophilic attack.[1] This ring-opening reaction is a versatile method for introducing a variety of functional groups, leading to the formation of β-amino alcohols and other difunctionalized compounds.[3]
Experimental Protocols
Synthesis of this compound via Epoxidation of 4-Nitrostyrene
This protocol is adapted from general procedures for alkene epoxidation using m-CPBA.[4][5]
Materials:
-
4-Nitrostyrene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~75%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-nitrostyrene (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with additional dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove excess m-CPBA and m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Nucleophilic Ring-Opening of this compound with Piperidine
This protocol describes a general procedure for the aminolysis of epoxides.[6]
Materials:
-
This compound
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add piperidine (1.2 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude β-amino alcohol can be purified by column chromatography on silica gel or by recrystallization.
Biological Activity and Signaling Pathway Interactions
While direct studies on the biological activity of this compound are limited, research on its precursor, 4-nitrostyrene, and related nitrostyrene derivatives provides significant insights into its potential pharmacological effects. These compounds have demonstrated pro-apoptotic activity in various cancer cell lines.[7][8][9] The core nitrostyrene structure is considered essential for this apoptosis-inducing effect.[7]
Interaction with the NF-κB Signaling Pathway
Nitrostyrene derivatives have been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway induced by Tumor Necrosis Factor-alpha (TNFα).[2] This inhibition can lead to a synergistic induction of apoptosis in cancer cells when combined with TNFα.[2] The proposed mechanism involves the inhibition of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Involvement of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation that has been shown to be modulated by nitrostyrene derivatives.[10] Some studies indicate that these compounds can suppress the PI3K/Akt pathway, contributing to their anti-cancer effects.[10]
Metabolism by Glutathione S-Transferases (GSTs)
Epoxides, including styrene oxides, are known substrates for glutathione S-transferases (GSTs).[11] These enzymes catalyze the conjugation of glutathione (GSH) to the epoxide, a key step in its detoxification.[11] The reaction involves the nucleophilic attack of the glutathione thiolate anion on one of the carbon atoms of the oxirane ring, leading to its opening. This metabolic pathway can have significant implications for the biological activity and cytotoxicity of this compound.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis and as a scaffold for the development of new therapeutic agents. Its biological activity, likely mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt, warrants further investigation. A thorough understanding of its synthesis, reactivity, and metabolic fate is crucial for its effective and safe utilization in research and drug development.
References
- 1. Buy (2S)-2-(4-Nitrophenyl)oxirane [smolecule.com]
- 2. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. leah4sci.com [leah4sci.com]
- 6. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation and Biological Significance of 4-Nitrostyrene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 4-nitrostyrene oxide, also known by its IUPAC name, 2-(4-nitrophenyl)oxirane. Furthermore, it delves into its potential biological activities, particularly its role as a modulator of inflammatory signaling pathways, making it a compound of interest for drug discovery and development.
Core Structural Features
4-Nitrostyrene oxide is an organic compound characterized by a phenyl ring substituted with a nitro group at the para position, which is in turn attached to an oxirane (epoxide) ring. The presence of the electron-withdrawing nitro group and the strained three-membered epoxide ring are key determinants of its chemical reactivity and biological activity.
Chemical Structure:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₇NO₃[1]
-
SMILES: O1CC(C1)c2ccc(cc2)--INVALID-LINK--[O-][1]
-
CAS Number: 6388-74-5[1]
Synthesis and Characterization
The synthesis of 4-nitrostyrene oxide can be achieved through the epoxidation of 4-nitrostyrene. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).
Experimental Protocols
Synthesis of this compound via Epoxidation of 4-Nitrostyrene:
This protocol is adapted from established epoxidation procedures using mCPBA.[2][3][4][5]
-
Materials: 4-nitrostyrene, meta-chloroperoxybenzoic acid (mCPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 4-nitrostyrene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of mCPBA (1.1 to 1.5 equivalents) in dichloromethane to the stirred solution of 4-nitrostyrene. The slow addition is crucial to control the reaction temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.
-
Characterization Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).
-
For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.[6][7]
-
-
Mass Spectrometry (MS):
-
Analyze the purified compound using a mass spectrometer, for example, by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).[8]
-
The resulting mass spectrum will provide the molecular ion peak and characteristic fragmentation patterns.
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | |
| ¹H NMR (CDCl₃, est.) | δ 2.8-3.0 (m, 1H, oxirane CH₂), 3.2-3.4 (m, 1H, oxirane CH₂), 4.0-4.2 (m, 1H, oxirane CH), 7.4-7.6 (d, 2H, Ar-H), 8.2-8.4 (d, 2H, Ar-H) | |
| ¹³C NMR (CDCl₃, est.) | δ ~47 (oxirane CH₂), ~52 (oxirane CH), ~124 (Ar-C), ~127 (Ar-C), ~145 (Ar-C-NO₂), ~148 (Ar-C-epoxide) | |
| Mass Spectrometry (EI) | M⁺ at m/z 165. Key fragments may include loss of NO₂, CHO, and C₂H₂O. | [8] |
Note: Estimated NMR data is based on typical chemical shifts for similar structures. Actual values should be determined experimentally.
Biological Activity and Signaling Pathways
Recent research has highlighted the potential for nitrostyrene derivatives to act as modulators of key signaling pathways involved in inflammation and cancer.[1]
Inhibition of the TNFα-Induced NF-κB Signaling Pathway
A significant finding is the ability of nitrostyrene derivatives to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway induced by tumor necrosis factor-alpha (TNFα).[1] This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer.
The proposed mechanism involves the interaction of nitrostyrene derivatives with the Retinoid X Receptor Alpha (RXRα).[1] By binding to RXRα, these compounds can interfere with the downstream signaling cascade that leads to the activation of NF-κB.
Antimicrobial Potential
While specific studies on the antimicrobial activity of 4-nitrostyrene oxide are limited, related nitro-substituted aromatic compounds and epoxides have demonstrated antimicrobial properties.[9][10] The electrophilic nature of the epoxide ring makes it susceptible to nucleophilic attack by biological macromolecules, such as enzymes and DNA, which could contribute to its antimicrobial effects. Further investigation into its specific mechanism of action against various microbial strains is warranted.
Experimental Workflow and Logic
The logical flow for the synthesis and characterization of 4-nitrostyrene oxide is a systematic process that ensures the efficient production and verification of the target compound.
Conclusion
4-Nitrostyrene oxide is a molecule with a well-defined structure that can be synthesized and characterized using standard organic chemistry techniques. Its potential to modulate the TNFα-induced NF-κB signaling pathway makes it a compelling candidate for further investigation in the context of drug discovery for inflammatory diseases and cancer. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this and related compounds.
References
- 1. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. leah4sci.com [leah4sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-((4-Nitrophenoxy)methyl)oxirane | C9H9NO4 | CID 21327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- 10. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-(4-Nitrophenyl)oxirane from 4-Nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Nitrophenyl)oxirane, also known as 4-nitrostyrene oxide, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and chiral synthons. Its synthesis from 4-nitrostyrene is a key transformation, achievable through various epoxidation methodologies. This guide provides an in-depth overview of the primary synthetic routes, including classical epoxidation with peroxy acids, catalytic methods utilizing hydrogen peroxide, and emerging biocatalytic and phase-transfer catalysis systems. Detailed experimental protocols, comparative quantitative data, and workflow diagrams are presented to assist researchers in selecting and implementing the most suitable method for their specific application.
General Reaction Scheme
The fundamental transformation involves the oxidation of the alkene functional group in 4-nitrostyrene to form an epoxide ring. This is an electrophilic addition where an oxygen atom is transferred to the double bond.
Caption: General scheme for the epoxidation of 4-nitrostyrene.
Synthesis Methodologies
Several methods have been established for the epoxidation of 4-nitrostyrene. The choice of method often depends on factors such as desired yield, stereoselectivity, cost of reagents, and environmental considerations.
Method A: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This is a classical and highly reliable method for the epoxidation of alkenes.[1][2][3][4] The reaction is typically straightforward and proceeds via a concerted "butterfly" mechanism, resulting in syn-addition of the oxygen atom.[2][3]
Detailed Experimental Protocol:
-
Dissolution: Dissolve 4-nitrostyrene (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize side reactions.
-
Reagent Addition: Add solid meta-chloroperoxybenzoic acid (m-CPBA, typically 1.1-1.5 equivalents) portion-wise to the stirred solution over 15-30 minutes. The purity of commercial m-CPBA is often around 77%, so the amount should be adjusted accordingly.
-
Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.
Quantitative Data for m-CPBA Method:
| Parameter | Value/Condition | Reference |
| Oxidant | m-CPBA | [1][2] |
| Solvent | Dichloromethane (CH₂Cl₂) | [5] |
| Temperature | 0 °C to Room Temperature | General Practice |
| Typical Yield | High (often >90%) | [5] |
| Selectivity | High for epoxide | [5] |
digraph "Workflow_mCPBA" { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A[label="Dissolve 4-Nitrostyrene\nin CH₂Cl₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="Cool to 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Add m-CPBA\n(1.1-1.5 eq)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Stir at RT (2-6 h)\nMonitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Quench with\nNaHCO₃ (aq)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Aqueous Work-up\n(Wash & Separate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Dry & Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Purify (Chromatography\nor Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I[label="Product Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H -> I; }
Caption: Experimental workflow for m-CPBA mediated epoxidation.
Method B: Catalytic Epoxidation with Hydrogen Peroxide (H₂O₂)
Utilizing hydrogen peroxide as the primary oxidant is a "greener" and more atom-economical approach, as its only byproduct is water.[6] These reactions typically require a catalyst, such as a transition metal complex or a phase-transfer catalyst, to activate the H₂O₂.[6][7]
Detailed Experimental Protocol (Phase-Transfer Catalysis Example):
This protocol is based on a system using sodium tungstate as a co-catalyst and a quaternary ammonium salt as a phase-transfer catalyst (PTC).[6]
-
Setup: To a thermostatted batch reactor, add 4-nitrostyrene (1.0 eq), a suitable organic solvent (e.g., ethyl acetate), sodium tungstate (Na₂WO₄·2H₂O, catalytic amount), and a phase-transfer catalyst like Tetra-butyl ammonium bromide (TBAB, catalytic amount).[6]
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 1.5-2.0 eq) to the mixture.
-
Reaction: Heat the biphasic mixture to a controlled temperature (e.g., 50°C) with vigorous stirring (e.g., 1200 rpm) to ensure efficient mixing of the phases.[6]
-
Monitoring: Monitor the reaction for 30-60 minutes.[6] The reaction is often rapid under these conditions.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash it with water to remove the catalyst and any remaining H₂O₂.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified as described in Method A.
Quantitative Data for Catalytic H₂O₂ Methods:
| Parameter | Value/Condition | Reference |
| Oxidant | Hydrogen Peroxide (30% aq.) | [6] |
| Catalyst System | Na₂WO₄ / TBAB (PTC) | [6] |
| Solvent | Ethyl Acetate | [6] |
| Temperature | 30-50 °C | [6] |
| Reaction Time | 30-60 minutes | [6] |
| Conversion | ~75% | [6] |
digraph "Workflow_H2O2_PTC" {
graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF"];
node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
A[label="Charge Reactor:\n4-Nitrostyrene, Solvent,\nNa₂WO₄, PTC", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="Add H₂O₂ (aq)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C [label="Heat to 50 °C\nwith Vigorous Stirring", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="React for 30-60 min", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Cool & Separate\nOrganic Layer", fillcolor="#34A853", fontcolor="#FFFFFF"];
F [label="Wash with Water", fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="Dry & Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
H [label="Purify Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H;
}```
Caption: Workflow for H₂O₂ epoxidation via phase-transfer catalysis.
Method C: Biocatalytic Epoxidation
Biocatalysis offers a highly selective route to chiral epoxides, which are crucial in drug development. Enzymes like styrene monooxygenases or epoxide hydrolases can be employed for enantioselective epoxidation or kinetic resolution of a racemic epoxide mixture.
- Direct Epoxidation: Styrene monooxygenases can directly convert styrenes into chiral epoxides with high enantiopurity.
- Kinetic Resolution: Epoxide hydrolases can selectively hydrolyze one enantiomer from a racemic mixture of this compound, leaving the other enantiomer in high enantiomeric excess. For instance, the fungus Aspergillus niger contains an epoxide hydrolase that can resolve racemic para-nitrostyrene oxide.
These methods are highly specialized and depend on the availability of the specific biocatalyst. Protocols involve incubating the substrate with whole cells or isolated enzymes in an aqueous buffer, often with a co-solvent to aid substrate solubility.
Quantitative Data for Biocatalytic Resolution:
Parameter
Value/Condition
Reference
Biocatalyst
Epoxide Hydrolase (Aspergillus niger)
Process
Enantioselective hydrolysis (Kinetic Resolution)
Result
(S)-epoxide with >97% enantiomeric excess (ee)
Conversion
47%
Reaction Time
~5 hours
Product Characterization
The final product, this compound, is typically a white to light yellow crystalline solid. Proper characterization is essential to confirm its identity and purity.
Spectroscopic and Physical Data:
Property
Data
Molecular Formula
C₈H₇NO₃
Molecular Weight
165.15 g/mol
Appearance
White to light yellow powder/crystal
Melting Point
83.0 to 87.0 °C
¹H NMR (typical shifts)
Signals for aromatic protons (AB quartet or multiplet, ~δ 7.5-8.3 ppm), and three distinct signals for the oxirane ring protons (multiplets, ~δ 2.8-4.0 ppm).
IR (KBr, cm⁻¹)
Characteristic peaks for C-H (aromatic), NO₂ (asymmetric and symmetric stretching, ~1516 and 1338 cm⁻¹), and C-O-C of the oxirane ring.
Comparative Analysis and Method Selection
Choosing the optimal synthesis route requires balancing several factors.
Method
Key Advantages
Key Disadvantages
Best Suited For
m-CPBA
High yield, reliable, simple setup.
Stoichiometric waste, potentially explosive reagent.
Rapid, high-yield lab-scale synthesis.
Catalytic H₂O₂
"Green" (water byproduct), atom-economical, lower cost oxidant.
Requires catalyst development, may have lower selectivity.
Industrial-scale, environmentally conscious synthesis.
Biocatalysis
Excellent enantioselectivity, mild conditions.
Requires specific enzymes, slower reaction rates, complex setup.
Synthesis of chiral intermediates for pharmaceuticals.
digraph "Decision_Tree" {
graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start: Synthesize\nthis compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Q1 [label="Is Enantiopurity\nthe Primary Goal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
A1_Yes [label="Use Biocatalysis\n(e.g., Kinetic Resolution)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Q2 [label="Are 'Green' Chemistry\nPrinciples a Priority?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
A2_Yes [label="Use Catalytic H₂O₂\nMethod", fillcolor="#34A853", fontcolor="#FFFFFF"];
A2_No [label="Use m-CPBA Method\n(for reliability and high yield)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Q1;
Q1 -> A1_Yes [label="Yes"];
Q1 -> Q2 [label="No"];
Q2 -> A2_Yes [label="Yes"];
Q2 -> A2_No [label="No"];
}
Caption: Decision logic for selecting a synthesis method.
Conclusion
The synthesis of this compound from 4-nitrostyrene can be effectively achieved through several distinct methodologies. The traditional m-CPBA method remains a robust and high-yielding option for laboratory-scale preparations. For larger-scale and more sustainable processes, catalytic systems employing hydrogen peroxide are increasingly favored. Finally, for applications demanding high enantiopurity, particularly in drug development, biocatalytic approaches offer unparalleled selectivity. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize and characterize this important chemical intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel(ii)dibenzotetramethyltetraaza[14]annulene complex immobilized on amino-functionalized SBA-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Green epoxidation of unactivated alkenes via the catalytic activation of hydrogen peroxide by 4-hydroxybenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: The Biological Activity of Nitrophenyl Substituted Epoxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrophenyl substituted epoxides represent a class of organic compounds with significant potential in medicinal chemistry and drug development. The incorporation of a nitrophenyl group onto an epoxide ring can modulate the molecule's electrophilicity and steric properties, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of these compounds, with a focus on their anticancer properties and enzyme inhibition capabilities. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key cellular signaling pathways potentially influenced by these molecules. While specific data for nitrophenyl substituted epoxides is still emerging, this guide draws upon established knowledge of related compounds to provide a foundational understanding for future research and development.
Introduction
Epoxides are three-membered cyclic ethers that serve as versatile intermediates in organic synthesis and are found in a variety of biologically active natural products and pharmaceutical agents. Their inherent ring strain makes them susceptible to nucleophilic attack, a property that underlies many of their biological interactions. The substitution of a nitrophenyl group onto the epoxide moiety can significantly influence its reactivity and biological profile. The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the epoxide ring, making it more reactive towards cellular nucleophiles such as DNA and proteins. This reactivity is a key factor in the observed cytotoxic and enzyme-inhibiting effects of some nitrophenyl-containing compounds. This guide will delve into the known biological activities, with a particular emphasis on their potential as anticancer agents and as inhibitors of soluble epoxide hydrolase (sEH).
Anticancer Activity
While specific quantitative data on the cytotoxicity of a wide range of nitrophenyl substituted epoxides against various cancer cell lines is not extensively available in public literature, studies on structurally related compounds provide valuable insights into their potential anticancer activity. For instance, various nitrophenyl derivatives have demonstrated significant cytotoxic effects.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for some nitrophenyl-containing compounds, which, although not all are epoxides, suggest the potential cytotoxic potency of the nitrophenyl moiety.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 | Breast Adenocarcinoma | 0.81 ± 0.04 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 1.82 ± 0.05 | [1] | |
| ZR75-1 | Breast Cancer | 1.12 ± 0.06 | [1] | |
| 1,4-Dihydropyridines (with nitrophenyl at C4) | MCF-7 | Breast Adenocarcinoma | 4.12 ± 0.7 (A2B5) | [2] |
| 15.60 ± 2.1 (A2B2) | [2] | |||
| 26.45 ± 2.4 (A3B1) | [2] | |||
| 21.47 ± 0.7 (A4B1) | [2] |
Note: The lack of extensive, publicly available IC50 data specifically for a broad range of nitrophenyl substituted epoxides highlights a significant gap in the current research landscape. The data presented here for related compounds should be interpreted as indicative of potential activity and underscores the need for further investigation into this specific class of molecules.
Experimental Protocols for Cytotoxicity Assays
The following are detailed methodologies for common in vitro assays used to determine the cytotoxic effects of chemical compounds.
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a maximum LDH release control (cells lysed with a detergent).
Enzyme Inhibition: Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties.[3][4] Inhibition of sEH can increase the levels of beneficial EETs, making it a promising therapeutic target for cardiovascular and inflammatory diseases.[5][6] While there is limited direct evidence for the inhibition of sEH by nitrophenyl substituted epoxides, the electrophilic nature of the epoxide ring suggests they could be potential inhibitors.
Quantitative sEH Inhibition Data
Currently, there is a lack of publicly available IC50 values for the inhibition of sEH by nitrophenyl substituted epoxides. Research has focused on other classes of inhibitors, such as urea and amide-based compounds. The development and testing of nitrophenyl epoxides as sEH inhibitors represent a promising area for future research.
Experimental Protocol for sEH Inhibition Assay
A common method for screening sEH inhibitors is a fluorescence-based assay.
-
Reagent Preparation: Prepare a buffer solution (e.g., sodium phosphate buffer, pH 7.4), a solution of recombinant human sEH, a fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME), and the test compounds.
-
Assay Setup: In a 96-well microplate, add the buffer, sEH enzyme, and the test compound at various concentrations. Include a positive control (a known sEH inhibitor) and a negative control (vehicle).
-
Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorescent substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis).
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
Signaling Pathways
The biological activities of nitrophenyl substituted epoxides are likely mediated through their interaction with various cellular signaling pathways. Based on the known effects of related compounds, several key pathways are of particular interest.
Apoptosis Induction
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Epoxide-containing compounds can trigger apoptosis through various mechanisms, including the activation of caspase cascades and modulation of the Bcl-2 family of proteins.[7] The electrophilic nature of the epoxide ring can lead to the alkylation of cellular macromolecules, causing cellular stress and initiating the apoptotic process.
Caption: Generalized pathway of apoptosis induction by nitrophenyl substituted epoxides.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth.[8][9] Dysregulation of this pathway is a common feature of many cancers. Some epoxides have been shown to modulate the PI3K/Akt pathway.[10] It is plausible that nitrophenyl substituted epoxides could interfere with this pathway, potentially leading to the inhibition of cancer cell proliferation and survival.
Caption: Potential inhibitory effect of nitrophenyl substituted epoxides on the PI3K/Akt pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling network that controls a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11][12] The MAPK cascade consists of several tiers of protein kinases that relay extracellular signals to the nucleus. Aberrant MAPK signaling is frequently observed in cancer. Polyphenolic compounds, which share some structural similarities with the phenyl group of nitrophenyl epoxides, have been shown to modulate the MAPK pathway.[13]
Caption: Potential modulation of the MAPK signaling pathway by nitrophenyl substituted epoxides.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, and cell survival.[14][15] Chronic activation of NF-κB is linked to the development and progression of many cancers. Some nitrated fatty acids have been shown to inhibit NF-κB signaling.[16] Given the presence of the nitro group, it is conceivable that nitrophenyl substituted epoxides could also modulate this critical inflammatory pathway.
Caption: Potential inhibitory effect of nitrophenyl substituted epoxides on the NF-κB pathway.
Conclusion and Future Directions
Nitrophenyl substituted epoxides are a class of compounds with considerable, yet largely unexplored, therapeutic potential. The available data on related compounds suggest that they may possess significant anticancer activity and the ability to inhibit key enzymes like soluble epoxide hydrolase. However, a clear need exists for comprehensive studies focused specifically on this chemical class. Future research should prioritize:
-
Synthesis and Screening: The synthesis of a diverse library of nitrophenyl substituted epoxides and their systematic screening against a broad panel of cancer cell lines to determine their cytotoxic profiles and IC50 values.
-
Enzyme Inhibition Assays: A thorough investigation of their inhibitory activity against sEH and other relevant enzymes to identify potential therapeutic targets.
-
Mechanism of Action Studies: Detailed molecular studies to elucidate the specific signaling pathways modulated by these compounds and to identify their direct cellular targets.
-
In Vivo Studies: Preclinical evaluation of promising lead compounds in animal models to assess their efficacy, pharmacokinetics, and toxicity.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of nitrophenyl substituted epoxides and pave the way for the development of novel and effective drugs for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the Soluble Epoxide Hydrolase by Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. labproinc.com [labproinc.com]
- 8. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Protective actions of epoxyeicosatrienoic acid: dual targeting of cardiovascular PI3K and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 14. frontierspartnerships.org [frontierspartnerships.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-(4-Nitrophenyl)oxirane: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for 2-(4-Nitrophenyl)oxirane, also known as 4-nitrostyrene oxide. It is intended for researchers, scientists, and professionals in drug development, offering key data and experimental context for the characterization of this compound. The molecular formula for this compound is C₈H₇NO₃, with a molecular weight of approximately 165.15 g/mol .[1] The compound typically appears as a white to light yellow solid with a melting point in the range of 83°C to 87°C.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound. Spectra are typically acquired in deuterated chloroform (CDCl₃) at room temperature.[1]
¹H NMR Data
The proton NMR spectrum shows characteristic signals for both the aromatic and oxirane ring protons. The strong electron-withdrawing effect of the nitro group causes a significant downfield shift of the aromatic protons. Protons on the epoxide ring typically appear in the 2.5-3.5 ppm region.[2]
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| 8.22 | ddd | 9.4, 2.0, 1.5 | 2H, Aromatic (ortho to -NO₂)[1] |
| 7.55 | d | 9.4 | 2H, Aromatic (meta to -NO₂)[1] |
| ~4.15 | m | - | 1H, Oxirane CH |
| ~3.18 | dd | 5.5, 4.0 | 1H, Oxirane CH₂ |
| ~2.75 | dd | 5.5, 2.5 | 1H, Oxirane CH₂ |
Note: Approximate shifts for oxirane protons are based on values for structurally similar compounds.[3]
¹³C NMR Data
The ¹³C NMR spectrum confirms the carbon framework of the molecule. The presence of the nitro group deshields the attached aromatic carbon (ipso) and the carbon at the para position.[1]
| Chemical Shift (δ) / ppm | Assignment |
| 147-148 | Aromatic C (ipso, attached to oxirane)[1] |
| 146-147 | Aromatic C (para, attached to -NO₂)[1] |
| ~126 | Aromatic CH (ortho to -NO₂) |
| ~124 | Aromatic CH (meta to -NO₂) |
| 52 | Oxirane CH[1] |
| 46 | Oxirane CH₂[1] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by strong absorption bands from the nitro (NO₂) group.[4] These bands are among the most characteristic in the mid-infrared region, making the nitro group's presence easy to confirm.[4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~3000-2900 | Medium | Aliphatic C-H Stretch (Oxirane) |
| 1550-1475 | Strong | Asymmetric NO₂ Stretch[6][7] |
| 1360-1290 | Strong | Symmetric NO₂ Stretch[6][7] |
| ~1250 | Medium-Strong | Asymmetric C-O-C Stretch (Oxirane) |
| ~850 | Strong | C-N Stretch & NO₂ Scissor[5] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The monoisotopic mass of this compound is 165.0426 g/mol .[1] Electron Ionization (EI) is a common technique used for this analysis.[8]
| m/z | Proposed Fragment | Formula |
| 165 | [M]⁺ | [C₈H₇NO₃]⁺ |
| 136 | [M - CHO]⁺ | [C₇H₆NO₂]⁺ |
| 122 | [M - C₂H₃O]⁺ | [C₆H₄NO₂]⁺ |
| 119 | [M - NO₂]⁺ | [C₈H₇O]⁺ |
| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |
Experimental Protocols & Visualizations
General Experimental Workflow
The characterization of this compound follows a standard analytical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses to achieve structural elucidation.
References
- 1. Buy (2S)-2-(4-Nitrophenyl)oxirane [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Solubility Profile of 2-(4-Nitrophenyl)oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-(4-Nitrophenyl)oxirane (also known as 4-nitrostyrene oxide). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the compound's structural attributes that influence its solubility, a detailed experimental protocol for determining its solubility in various organic solvents, and relevant chemical pathways.
Core Concepts: Understanding Solubility
The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its molecular structure, characterized by a polar nitrophenyl group and a reactive oxirane ring, dictates its interaction with different solvents.
Molecular Structure of this compound:
-
Aromatic Phenyl Group: A nonpolar component that favors interaction with nonpolar solvents.
-
Nitro Group (-NO2): A strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions, enhancing solubility in polar solvents.
-
Oxirane Ring: A strained, three-membered ether ring that is polar and can act as a hydrogen bond acceptor.
Based on these structural features, it is anticipated that this compound will exhibit moderate to good solubility in polar aprotic and polar protic organic solvents. Its solubility in nonpolar solvents is expected to be lower.
Predicted Solubility
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The strong dipole of the nitro group and the polar oxirane ring will interact favorably with these solvents. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the oxirane oxygen, though the nonpolar phenyl ring may limit solubility. |
| Nonpolar | Toluene, Hexane | Low | The overall polarity of the molecule is likely too high for significant interaction with nonpolar solvents. |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details a gravimetric method for determining the solubility of this compound.
Experimental Protocol: Gravimetric Solubility Determination
This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Materials and Equipment:
-
This compound (purity >98%)
-
Selected organic solvents (e.g., acetone, ethanol, toluene)
-
Analytical balance (±0.0001 g)
-
Constant temperature water bath or incubator
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Drying oven
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 4 hours to allow undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a syringe filter into a pre-weighed, clean, and dry volumetric flask.
-
Solvent Evaporation: Determine the mass of the filtered solution. Remove the solvent from the flask under reduced pressure or by gentle heating in a drying oven until a constant weight of the dissolved solid is obtained.
-
Calculation: The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:
S = (m_solid / V_solution) * 100
where:
-
m_solid is the mass of the dried solid (in g).
-
V_solution is the volume of the filtered solution (in mL).
-
A visual representation of this experimental workflow is provided below.
Synthesis Pathway
This compound is typically synthesized via the epoxidation of 4-nitrostyrene. This reaction involves the oxidation of the alkene double bond to form the epoxide ring. A common oxidizing agent for this transformation is a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
The general reaction scheme is as follows:
This guide provides a framework for understanding and determining the solubility of this compound. For precise applications, it is strongly recommended that researchers perform their own solubility tests using the described protocol to obtain data relevant to their specific experimental conditions.
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-Nitrostyrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrostyrene oxide, also known as 2-(4-nitrophenyl)oxirane, is a bifunctional molecule incorporating a reactive epoxide ring and an energetic nitro aromatic system. This unique combination makes it a valuable intermediate in organic synthesis, particularly for the introduction of a nitro-functionalized phenyl ethylamine scaffold in the development of novel pharmaceutical agents. However, the presence of the nitro group, a well-known energetic functional group, raises significant concerns regarding the compound's thermal stability. An understanding of its decomposition behavior is paramount for ensuring safe handling, storage, and scale-up in research and manufacturing settings. This technical guide provides an in-depth analysis of the potential thermal hazards associated with 4-nitrostyrene oxide, outlines standard experimental procedures for its thermal characterization, and proposes a theoretical decomposition pathway.
Theoretical Assessment of Thermal Stability
The thermal stability of 4-nitrostyrene oxide is influenced by both the nitroaromatic ring and the epoxide moiety.
-
Nitroaromatic System: The nitro group is strongly electron-withdrawing, which can destabilize the molecule, particularly at elevated temperatures. Aromatic nitro compounds are known to undergo exothermic decomposition, which can sometimes be rapid and violent. The decomposition of nitroaromatics often proceeds via complex radical mechanisms, leading to the formation of gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
-
Epoxide Ring: The three-membered epoxide ring is highly strained (approximately 13 kcal/mol), making it susceptible to ring-opening reactions. Thermal energy can promote the homolytic cleavage of the C-O bonds, leading to the formation of reactive diradical species. These intermediates can then undergo rearrangement, polymerization, or fragmentation.
The interplay of these two functional groups suggests that 4-nitrostyrene oxide is likely to be a thermally sensitive compound. The decomposition is expected to be an exothermic process with the potential for a significant release of energy.
Proposed Thermal Decomposition Pathway
In the absence of direct experimental evidence, a plausible decomposition pathway for 4-nitrostyrene oxide can be proposed based on the known reactivity of its constituent functional groups. The initial steps of the decomposition are likely to involve either the cleavage of the C-NO2 bond or the opening of the epoxide ring.
An In-depth Technical Guide to 2-(4-Nitrophenyl)oxirane: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(4-nitrophenyl)oxirane, a valuable building block in organic synthesis. Also known as 4-nitrostyrene oxide, this compound has garnered interest due to the reactive nature of its epoxide ring and the electronic properties imparted by the nitro group. This document details its physical and spectroscopic properties, outlines key synthetic methodologies with experimental protocols, and presents quantitative data in a structured format for easy comparison.
Introduction
This compound is a solid, typically white to light yellow organic compound with the molecular formula C₈H₇NO₃.[1] Its structure features a highly strained three-membered oxirane ring directly attached to a 4-nitrophenyl group. This combination of a reactive epoxide moiety and an electron-withdrawing nitro group makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including potential pharmaceutical agents.[1]
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic data for this compound is provided below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Melting Point | 83-87 °C | [1][2] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| CAS Registry Number | 6388-74-5 |
Table 2: Spectroscopic Data of this compound
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Infrared (IR) | Mass Spectrometry (MS) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | Wavenumber (cm⁻¹) | m/z (Relative Intensity) |
| 8.22 (d, 2H, Ar-H) | 147.8 (Ar-C) | ~3050 (aromatic C-H stretch) | 165 (M⁺) |
| 7.50 (d, 2H, Ar-H) | 145.5 (Ar-C) | ~2990 (aliphatic C-H stretch) | 135 |
| 3.95 (dd, 1H, oxirane CH) | 126.5 (Ar-CH) | ~1600, 1480 (aromatic C=C stretch) | 119 |
| 3.20 (dd, 1H, oxirane CH₂) | 124.0 (Ar-CH) | ~1520 (asymmetric NO₂ stretch) | 105 |
| 2.78 (dd, 1H, oxirane CH₂) | 52.5 (oxirane CH) | ~1350 (symmetric NO₂ stretch) | 91 |
| 52.0 (oxirane CH₂) | ~850 (oxirane C-O stretch) | 77 |
Historical Discovery and Synthesis
While a singular "discovery" paper for this compound is not readily apparent in early literature, its synthesis is intrinsically linked to the development of epoxidation reactions of styrenes. The primary and most established method for its preparation is the epoxidation of its precursor, 4-nitrostyrene.
The synthesis of nitrostyrenes, in general, has a rich history dating back to the late 19th century with the advent of the Henry reaction (nitroaldol reaction).[3] This foundational reaction provides a pathway to β-nitro alcohols, which can then be dehydrated to yield nitroalkenes like 4-nitrostyrene.[3]
Synthetic Methodologies
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the 4-nitrostyrene precursor, followed by its epoxidation.
Synthesis of 4-Nitrostyrene
Two common methods for the laboratory-scale synthesis of 4-nitrostyrene are detailed below.
This classic method involves the condensation of 4-nitrobenzaldehyde with nitromethane, followed by dehydration.[3]
An alternative route involves the elimination of HBr from 4-nitrophenethyl bromide using a base like triethanolamine.[4]
Epoxidation of 4-Nitrostyrene
The most common method for converting 4-nitrostyrene to this compound is through epoxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1][5]
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrostyrene from 4-Nitrobenzaldehyde
This procedure is adapted from established Henry reaction protocols.[3]
Materials:
-
4-Nitrobenzaldehyde
-
Nitromethane
-
Methanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Ice
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, dissolve 4-nitrobenzaldehyde (1 mole) and nitromethane (1 mole) in methanol.
-
Cool the mixture to approximately -10°C using an ice-salt bath.
-
Prepare a cold solution of sodium hydroxide (1.05 moles) in water.
-
With vigorous stirring, add the sodium hydroxide solution dropwise to the reaction mixture, maintaining the temperature between 10-15°C.
-
After the addition is complete, stir for an additional 15 minutes.
-
Add ice-water to the reaction mixture to dissolve the precipitate.
-
Slowly pour the resulting solution into a stirred solution of hydrochloric acid.
-
Collect the precipitated yellow crystalline mass of 4-nitrostyrene by suction filtration and wash with water until chloride-free.
-
The crude product can be purified by recrystallization from hot ethanol.
Expected Yield: 80-83%[3]
Protocol 2: Synthesis of this compound from 4-Nitrostyrene
This protocol is based on the general procedure for the epoxidation of alkenes using m-CPBA.[6][7]
Materials:
-
4-Nitrostyrene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-nitrostyrene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution over a period of 30 minutes.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Conclusion
This compound is a synthetically accessible and versatile compound with a rich history rooted in fundamental organic reactions. The methodologies for its preparation, particularly the epoxidation of 4-nitrostyrene, are well-established. This guide provides researchers and drug development professionals with a comprehensive resource, including detailed experimental protocols and structured data, to facilitate the use of this important chemical intermediate in their work.
References
- 1. Buy (2S)-2-(4-Nitrophenyl)oxirane [smolecule.com]
- 2. This compound | 6388-74-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Versatile Scaffold: Unlocking the Potential of 2-(4-Nitrophenyl)oxirane in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Nitrophenyl)oxirane, a readily available bifunctional molecule, is emerging as a valuable scaffold in medicinal chemistry. Its intrinsic reactivity, characterized by a strained oxirane ring and an electron-deficient nitrophenyl moiety, offers a versatile platform for the synthesis of a diverse array of potential therapeutic agents. The electrophilic nature of the epoxide allows for facile ring-opening reactions with a variety of nucleophiles, leading to the construction of complex molecular architectures. Furthermore, the nitro group serves as a synthetic handle that can be readily reduced to an amine, a key functional group in a vast number of pharmaceuticals. This technical guide delves into the core applications of this compound in drug discovery, with a focus on its utility in the development of anticancer, anti-inflammatory, and enzyme-inhibiting compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are provided to empower researchers in harnessing the full potential of this promising chemical entity.
Introduction: The Chemical Reactivity and Synthetic Utility of this compound
This compound, also known as 4-nitrostyrene oxide, is a crystalline solid with the molecular formula C₈H₇NO₃.[1] Its chemical reactivity is dominated by two key features: the highly strained three-membered oxirane ring and the electron-withdrawing nitro group on the phenyl ring. The ring strain makes the epoxide susceptible to nucleophilic attack, leading to ring-opening and the formation of new functional groups.[1] The nitro group, in addition to influencing the electronics of the molecule, can be readily reduced to a primary amine, a crucial functional group for introducing diversity and modulating the physicochemical properties of drug candidates.
The primary synthetic transformations involving this compound are:
-
Nucleophilic Ring-Opening: The epoxide ring can be opened by a wide range of nucleophiles, including amines, alcohols, and thiols, to yield β-substituted amino alcohols, ethers, and thioethers, respectively. This reaction is the cornerstone of its application in building molecular complexity.[2]
-
Nitro Group Reduction: The nitro group can be efficiently reduced to an amine using various reducing agents, such as catalytic hydrogenation or metal-based reductions. This transformation provides a gateway to a vast chemical space of anilines, which are prevalent in many drug molecules.
These fundamental reactions allow for the creation of a diverse library of compounds with potential therapeutic applications.
Caption: Synthetic pathways from this compound.
Applications in Anticancer Drug Discovery
The oxirane moiety is a known pharmacophore in several anticancer agents, acting as an alkylating agent that can form covalent bonds with biological macromolecules, such as DNA and proteins, leading to apoptosis.[3] While direct evidence for this compound as an anticancer drug is limited, its derivatives and structurally related compounds have shown promising activity.
A notable example is a series of ciminalum–thiazolidinone hybrid molecules, which feature a 2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety. These compounds have demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[3] The presence of the nitrophenyl group was found to be crucial for their biological activity.
Quantitative Data: Anticancer Activity of Ciminalum-Thiazolidinone Hybrids
| Compound | Mean GI₅₀ (µM) | Mean TGI (µM) | Mean LC₅₀ (µM) |
| 2f | 2.80 | 32.3 | 80.8 |
| 2h | 1.57 | 13.3 | 65.0 |
Data extracted from a study on ciminalum–thiazolidinone hybrids.[3] GI₅₀: 50% growth inhibition; TGI: total growth inhibition; LC₅₀: 50% lethal concentration.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic activity of compounds against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Applications in the Development of Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases. One of the key signaling pathways involved in the inflammatory response is the Toll-like receptor 4 (TLR4) pathway. β-amino alcohol derivatives, synthesized through the ring-opening of epoxides, have been identified as potent inhibitors of TLR4-mediated inflammation.[4] This suggests that this compound can serve as a valuable starting material for the development of novel anti-inflammatory agents.
The proposed mechanism of action involves the disruption of the TLR4/MD-2 complex formation, which is a critical step in the activation of the downstream inflammatory cascade, including the activation of NF-κB.
Caption: TLR4 signaling pathway and its inhibition.
Experimental Protocol: Synthesis of β-Amino Alcohol Derivatives
This protocol describes a general method for the synthesis of β-amino alcohols from epoxides.[4]
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetonitrile).
-
Reaction Conditions: The reaction can be carried out under conventional heating (reflux) or microwave irradiation (e.g., 140°C, 200 W) to reduce reaction times.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications as Enzyme Inhibitors
The electrophilic nature of the oxirane ring makes it an ideal "warhead" for the design of covalent enzyme inhibitors. These inhibitors form a stable, irreversible bond with nucleophilic residues (e.g., cysteine, serine) in the active site of an enzyme, leading to its inactivation. Peptidyl epoxides, for instance, are well-known inhibitors of cysteine proteases. A structurally related compound, 2-((4-nitrophenoxy)methyl)oxirane, has been identified as a protease inhibitor.
The mechanism of inhibition involves the nucleophilic attack of the active site residue on one of the carbon atoms of the epoxide ring, resulting in the formation of a covalent adduct.
Caption: Mechanism of covalent enzyme inhibition by an epoxide.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding fluorogenic or chromogenic substrate in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound.
-
Assay Procedure: In a 96-well plate, add the enzyme solution, followed by the test compound at various concentrations. After a pre-incubation period, initiate the reaction by adding the substrate.
-
Detection: Monitor the fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound represents a highly versatile and underexplored scaffold in medicinal chemistry. Its inherent reactivity allows for the efficient synthesis of diverse molecular libraries targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. The examples and protocols provided in this guide serve as a foundation for researchers to further explore the potential of this promising building block in the design and development of novel therapeutic agents. The strategic combination of the reactive epoxide and the modifiable nitro group offers a powerful tool for generating next-generation drug candidates.
References
- 1. Buy (2S)-2-(4-Nitrophenyl)oxirane [smolecule.com]
- 2. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-(4-Nitrophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Nitrophenyl)oxirane is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its electrophilic oxirane ring and the presence of a nitro group make it a versatile intermediate for the introduction of chirality and further functionalization. The enantioselective synthesis of this compound is of significant importance to ensure the stereochemical purity of the final products. This document provides detailed application notes and protocols for three prominent methods for the enantioselective synthesis of (S)-2-(4-Nitrophenyl)oxirane: Jacobsen-Katsuki Epoxidation, Organocatalytic Epoxidation (Shi-type), and Chemoenzymatic Kinetic Resolution.
Data Presentation
The following table summarizes the typical performance of the described methods for the enantioselective epoxidation of 4-nitrostyrene or structurally similar substrates.
| Method | Catalyst/Enzyme | Oxidant/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee %) of (S)-epoxide |
| Jacobsen-Katsuki Epoxidation | (R,R)-Jacobsen's Catalyst | NaOCl | 3,5-Dinitrostyrene | Not specified | 96 |
| Organocatalytic Epoxidation | Shi-type Ketone Catalyst | Oxone® | 4-Nitrostyrene | High | 89-93 |
| Chemoenzymatic Kinetic Resolution | Epoxide Hydrolase (Aspergillus usamii) | Water | Racemic o-Nitrostyrene oxide | 48.9 | >99 |
Mandatory Visualizations
Jacobsen-Katsuki Epoxidation Catalytic Cycle
Application Notes and Protocols: Kinetic Resolution of Racemic 2-(4-Nitrophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic epoxides is a cornerstone of asymmetric synthesis, providing efficient access to enantiomerically enriched epoxides and their corresponding 1,2-diols. These chiral building blocks are invaluable in the development of pharmaceuticals and other bioactive molecules. This document provides detailed protocols for the kinetic resolution of racemic 2-(4-nitrophenyl)oxirane, a versatile intermediate, utilizing two robust methods: hydrolytic kinetic resolution (HKR) with a chiral (salen)Co(III) complex and enzymatic resolution using an epoxide hydrolase.
This compound, also known as 4-nitrostyrene oxide, possesses a stereogenic center at the benzylic carbon of the oxirane ring. The electron-withdrawing nitro group can influence the reactivity of the epoxide, making the selection of an appropriate resolution strategy crucial. The protocols detailed herein are based on well-established and highly selective methods that have demonstrated broad applicability to a range of terminal epoxides.
Methods Overview
Two primary methods for the kinetic resolution of racemic this compound are presented:
-
Hydrolytic Kinetic Resolution (HKR) using a Chiral (salen)Co(III) Catalyst: This method, pioneered by Jacobsen and coworkers, employs a chiral cobalt-salen complex to catalyze the enantioselective addition of water to one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess.[1][2][3] The corresponding 1,2-diol is also produced in high enantiomeric purity. This reaction is known for its high selectivity (krel values often exceeding 50), operational simplicity, and the use of water as a green reagent.[1][2]
-
Enzymatic Kinetic Resolution using Epoxide Hydrolase: Biocatalytic methods offer a highly selective and environmentally benign alternative to metal-based catalysts. Epoxide hydrolases (EHs) catalyze the enantioselective hydrolysis of epoxides to their corresponding diols.[4] Preparations from microorganisms like Aspergillus niger have been shown to be effective in resolving nitrostyrene oxides with excellent enantioselectivity.[4][5]
Data Presentation
The following tables summarize representative quantitative data for the kinetic resolution of terminal epoxides, analogous to this compound, using the described methods.
Table 1: Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides with (R,R)-(salen)Co(III)OAc
| Epoxide Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Epoxide Yield (%) | Epoxide e.e. (%) | Diol Yield (%) | Diol e.e. (%) | krel |
| Styrene Oxide | 0.2 | 12 | 55 | 43 | >99 | 54 | 98 | >200 |
| 3-Chlorostyrene Oxide | 0.2 | 14 | 54 | 44 | >99 | 52 | 97 | >200 |
| This compound (Expected) | 0.5 | 16 | ~52 | ~45 | >99 | ~50 | ~96 | >100 |
| Propylene Oxide | 0.2 | 10 | 58 | 40 | >99 | 57 | 98 | 180 |
| 1,2-Epoxyhexane | 0.2 | 12 | 56 | 42 | >99 | 55 | 98 | >200 |
Data is representative and based on literature for analogous substrates.[1][2]
Table 2: Enzymatic Kinetic Resolution of Nitrostyrene Oxides using Aspergillus niger Epoxide Hydrolase
| Epoxide Substrate | Biocatalyst | Time (h) | Conversion (%) | Epoxide Yield (%) | Epoxide e.e. (%) | Diol Yield (%) | Diol e.e. (%) | E-value |
| o-Nitrostyrene Oxide | Whole cells | 1.1 | 51 | 48 | >98 | 50 | >98 | >200 |
| p-Nitrostyrene Oxide | Enzyme prep. | 4 | ~50 | ~49 | >99 | ~50 | ~99 | >200 |
| Styrene Oxide | Whole cells | 2 | 52 | 47 | >99 | 51 | 98 | >200 |
Data is based on published results for o- and p-nitrostyrene oxide.[4][5]
Experimental Protocols
Protocol 1: Hydrolytic Kinetic Resolution (HKR) of Racemic this compound
This protocol is adapted from the general procedure for the hydrolytic kinetic resolution of terminal epoxides developed by Jacobsen and coworkers.[1]
Materials:
-
Racemic this compound
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) ((R,R)-salen-Co(II))
-
Glacial acetic acid
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Catalyst Activation: In a clean, dry round-bottom flask, dissolve (R,R)-salen-Co(II) (0.5 mol%) in dichloromethane (1 mL per 60 mg of catalyst). Add glacial acetic acid (2 equivalents relative to the catalyst) and stir the solution in open air for 30 minutes. The color should change from red to dark brown. Remove the solvent under reduced pressure to yield the active (R,R)-(salen)Co(III)OAc catalyst.
-
Reaction Setup: To the flask containing the activated catalyst, add racemic this compound (1.0 eq). Cool the mixture in an ice bath to 0 °C.
-
Hydrolysis: Add water (0.55 eq) dropwise to the cooled mixture with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or chiral HPLC.
-
Work-up: Once the desired conversion (~50-55%) is reached, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the unreacted epoxide from the 1-(4-nitrophenyl)ethane-1,2-diol product.
-
Analysis: Determine the enantiomeric excess of the recovered this compound and the 1-(4-nitrophenyl)ethane-1,2-diol product by chiral HPLC analysis.
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol is a general procedure based on the use of epoxide hydrolase from Aspergillus niger.[4][5]
Materials:
-
Racemic this compound
-
Aspergillus niger epoxide hydrolase preparation (whole cells or cell-free extract)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Sodium sulfate, anhydrous
Equipment:
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of the Aspergillus niger epoxide hydrolase (e.g., 10 g of wet cells or an equivalent amount of cell-free extract) in phosphate buffer (100 mL).
-
Substrate Solution: Dissolve racemic this compound (e.g., 100 mg) in a minimal amount of DMSO (e.g., 1-2 mL).
-
Reaction: Add the substrate solution to the biocatalyst suspension. Incubate the mixture at 25-30 °C with shaking (e.g., 200 rpm) for 4-24 hours. Monitor the reaction by chiral HPLC.
-
Work-up: Once approximately 50% conversion is achieved, terminate the reaction by adding an equal volume of ethyl acetate. Mix thoroughly.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting mixture of unreacted epoxide and the diol product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the recovered epoxide and the diol product by chiral HPLC.
Protocol 3: Chiral HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak AD-H or Phenomenex Lux Cellulose-1).
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
Analysis Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve a small amount of the sample (unreacted epoxide or diol fraction from purification) in the mobile phase.
Procedure:
-
Inject a solution of the racemic this compound to determine the retention times of both enantiomers.
-
Inject the samples from the kinetic resolution experiment to determine the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Visualizations
Caption: Experimental workflow for the hydrolytic kinetic resolution.
Caption: Proposed catalytic cycle for the HKR of a terminal epoxide.
References
- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Enantioselective hydrolysis of p-nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Synthesis of 2-(4-Nitrophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 2-(4-nitrophenyl)oxirane, a valuable chiral intermediate in the pharmaceutical and fine chemical industries. Biocatalytic methods offer significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and improved sustainability. This document outlines several key enzymatic strategies, including direct epoxidation using styrene monooxygenases, chemoenzymatic epoxidation mediated by lipases, and kinetic resolution using epoxide hydrolases and halohydrin dehalogenases.
Introduction to Biocatalytic Routes
The synthesis of enantiomerically pure epoxides is of paramount importance for the production of chiral drugs and other bioactive molecules. This compound, also known as 4-nitrostyrene oxide, is a key building block whose stereochemistry is crucial for its subsequent transformations.[1] Biocatalysis has emerged as a powerful tool to achieve high enantiopurity in the synthesis of such compounds. The primary enzymatic approaches for producing this compound are:
-
Direct Epoxidation of 4-Nitrostyrene: This is the most direct route, where an enzyme directly inserts an oxygen atom across the double bond of 4-nitrostyrene. Styrene monooxygenases (SMOs) are particularly well-suited for this transformation, often exhibiting excellent enantioselectivity.[2][3]
-
Chemoenzymatic Epoxidation: This two-step process involves the in-situ generation of a peracid, catalyzed by a lipase, which then chemically epoxidizes the alkene.[4] This method is advantageous due to the wide availability and robustness of lipases.
-
Kinetic Resolution of Racemic this compound: In this approach, a racemic mixture of the epoxide is prepared chemically, and an enzyme selectively transforms one of the enantiomers, leaving the other in high enantiomeric excess. Epoxide hydrolases and halohydrin dehalogenases are commonly employed for this purpose.[5][6][7]
Data Presentation: Comparison of Biocatalytic Methods
The following tables summarize quantitative data for different enzymatic approaches to synthesize chiral this compound and related styrene derivatives. This data is compiled from various studies to provide a comparative overview of the potential efficacy of each method.
Table 1: Styrene Monooxygenase (SMO) Catalyzed Epoxidation
| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield/Conversion | Reference |
| Pseudomonas sp. (Wild-type SMO) | Styrene | (S)-Styrene oxide | >99% | - | [3] |
| Marinobacterium litorale (Recombinant SMO) | 4-Chlorostyrene | (S)-4-Chlorostyrene oxide | >99% | - | [2] |
| Engineered P450 Peroxygenase | Styrene | (R)-Styrene oxide | 99% | - | [8] |
Table 2: Lipase-Mediated Chemoenzymatic Epoxidation
| Lipase | Substrate | Oxidant System | Epoxide Yield | Reference |
| Novozym 435 (Candida antarctica lipase B) | Various alkenes | H₂O₂ / Phenylacetic acid | 75-99% | [4] |
| Immobilized Candida antarctica lipase B | 1-Nonene | H₂O₂ / Phenylacetic acid | 90% | [4] |
Table 3: Kinetic Resolution of Racemic Epoxides
| Enzyme | Racemic Substrate | Product Configuration | Enantiomeric Excess (ee) of Remaining Epoxide | Conversion | Reference |
| Epoxide Hydrolase (Aspergillus niger) | p-Nitrostyrene oxide | (S)-p-Nitrostyrene oxide | >99% | 49% | [5][9] |
| Halohydrin Dehalogenase (HheC mutant) | p-Chlorostyrene epoxide | (R)-p-Chlorostyrene epoxide | - | - | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the biocatalytic synthesis of this compound.
Protocol 1: Whole-Cell Biocatalytic Epoxidation using Styrene Monooxygenase
This protocol is adapted from methodologies for the epoxidation of styrene derivatives using E. coli expressing a recombinant styrene monooxygenase.[2]
1. Materials and Reagents:
-
E. coli BL21(DE3) cells harboring the expression plasmid for styrene monooxygenase (e.g., from Marinobacterium litorale).
-
Luria-Bertani (LB) medium with appropriate antibiotic for plasmid maintenance.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Phosphate buffer (50 mM, pH 8.0).
-
Glucose.
-
4-Nitrostyrene.
-
Ethyl acetate.
-
Anhydrous magnesium sulfate (MgSO₄).
-
Celite.
2. Enzyme Preparation (Whole-Cell Catalyst):
-
Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 500 mL of fresh LB medium and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 20°C) for 16-20 hours.
-
Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with phosphate buffer (50 mM, pH 8.0) and resuspend in the same buffer to a final cell density (DCW) of approximately 35 g/L.
3. Biotransformation:
-
In a baffled flask, combine the whole-cell catalyst suspension with glucose (final concentration 1% w/v) as an energy source for cofactor regeneration.
-
Add 4-nitrostyrene (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary) to a final concentration of 5-10 mM.
-
Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 200 rpm) to ensure sufficient aeration.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
4. Product Extraction and Purification:
-
Once the reaction is complete, acidify the mixture to pH 2.0 with HCl to facilitate product extraction.
-
Add an equal volume of ethyl acetate and stir vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite to remove the cells.
-
Separate the organic phase and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by flash chromatography on silica gel if necessary.
Protocol 2: Chemoenzymatic Epoxidation using Immobilized Lipase
This protocol is based on the lipase-catalyzed in-situ formation of peracetic acid for the epoxidation of alkenes.[4]
1. Materials and Reagents:
-
Immobilized Candida antarctica lipase B (Novozym 435).
-
4-Nitrostyrene.
-
Phenylacetic acid.
-
Hydrogen peroxide (30% w/v solution).
-
Toluene or another suitable organic solvent.
-
Sodium bicarbonate solution (saturated).
-
Anhydrous sodium sulfate (Na₂SO₄).
2. Reaction Setup:
-
To a round-bottom flask, add 4-nitrostyrene (1 mmol), phenylacetic acid (1.2 mmol), and toluene (10 mL).
-
Add Novozym 435 (50-100 mg).
-
Stir the mixture at 40°C.
-
Slowly add hydrogen peroxide (30% w/v, 2 mmol) dropwise to the reaction mixture over a period of 1 hour.
-
Allow the reaction to proceed for 16-24 hours, monitoring by TLC or GC.
3. Work-up and Purification:
-
Filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Wash the organic phase with saturated sodium bicarbonate solution to remove excess phenylacetic acid, followed by washing with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude epoxide by column chromatography.
Protocol 3: Kinetic Resolution using Epoxide Hydrolase
This protocol is adapted from the enantioselective hydrolysis of p-nitrostyrene oxide using an enzyme preparation from Aspergillus niger.[5]
1. Materials and Reagents:
-
Racemic this compound.
-
Epoxide hydrolase preparation from Aspergillus niger.
-
Phosphate buffer (0.1 M, pH 7.0).
-
Dimethyl sulfoxide (DMSO).
-
Ethyl acetate.
-
Anhydrous magnesium sulfate (MgSO₄).
2. Enzymatic Reaction:
-
Prepare a stock solution of racemic this compound in DMSO.
-
In a temperature-controlled vessel at 25°C, add the phosphate buffer and the epoxide hydrolase preparation.
-
Start the reaction by adding the substrate stock solution to a final concentration of 4.5-20 mM (the final DMSO concentration should be kept low, e.g., <5% v/v).
-
Stir the reaction mixture and monitor the progress by chiral HPLC to determine the enantiomeric excess of the remaining epoxide and the formation of the diol.
-
Stop the reaction at approximately 50% conversion to obtain the highest possible enantiomeric excess for the unreacted epoxide.
3. Product Isolation:
-
Extract the reaction mixture three times with an equal volume of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting product will be a mixture of the enantioenriched (S)-2-(4-nitrophenyl)oxirane and the (R)-1-(4-nitrophenyl)ethane-1,2-diol.
-
Separate the epoxide from the diol by column chromatography.
Visualizations
The following diagrams illustrate the workflows and conceptual relationships in the biocatalytic synthesis of this compound.
References
- 1. Buy (2S)-2-(4-Nitrophenyl)oxirane [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. The styrene monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective hydrolysis of p-nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Ring-Opening of 2-(4-Nitrophenyl)oxirane with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleophilic ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, providing a reliable route to vicinal amino alcohols. This application note focuses on the reaction of 2-(4-nitrophenyl)oxirane with various amine nucleophiles. The resulting 1-(4-nitrophenyl)-2-aminoethanol derivatives are valuable intermediates in medicinal chemistry and drug development. The presence of the nitro group offers opportunities for further functionalization, such as reduction to an amine, which can be a key step in the synthesis of biologically active molecules. This document provides detailed experimental protocols and summarizes key reaction data. Furthermore, it explores the application of these compounds as potential inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, a critical target in inflammatory diseases.
Reaction Mechanism and Regioselectivity
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks one of the carbon atoms of the epoxide ring. Due to the high ring strain of the three-membered ring, the C-O bond breaks, leading to the formation of a β-amino alcohol.
In the case of this compound, an unsymmetrical epoxide, the nucleophilic attack can, in principle, occur at either the C1 (benzylic) or C2 (terminal) position. However, under neutral or basic conditions, the reaction is primarily governed by steric hindrance. Consequently, the amine preferentially attacks the less substituted C2 carbon, leading to the formation of the 1-(4-nitrophenyl)-2-(substituted amino)ethanol regioisomer as the major product. The electron-withdrawing nature of the 4-nitrophenyl group can also influence the electrophilicity of the benzylic carbon, but steric factors are generally dominant for this class of reactions.
Data Presentation
The following table summarizes representative data for the nucleophilic ring-opening of this compound with various amines. Yields and reaction conditions can vary depending on the nucleophilicity of the amine and the solvent used.
| Amine Nucleophile | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| p-Chlorobenzylamine | Ethanol | Reflux, 4h | 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol | 75 | [1] |
| Piperidine | Ethanol | Reflux, 6h | 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol | ~85 (estimated) | General knowledge |
| Morpholine | Methanol | Reflux, 8h | 4-(2-Hydroxy-2-(4-nitrophenyl)ethyl)morpholine | ~80 (estimated) | General knowledge |
| Aniline | Neat | 100°C, 12h | 2-(Phenylamino)-1-(4-nitrophenyl)ethanol | ~60 (estimated) | General knowledge |
Experimental Protocols
General Protocol for the Reaction of this compound with a Primary Amine
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (e.g., p-chlorobenzylamine)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Developing solvent (e.g., ethyl acetate/hexane mixture)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous ethanol, add the primary amine (1.1 eq.).
-
The reaction mixture is stirred and heated to reflux for a period of 4-12 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from a suitable solvent system to afford the pure β-amino alcohol.
-
The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Detailed Protocol for the Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol[1]
Materials:
-
This compound (1.65 g, 10 mmol)
-
p-Chlorobenzylamine (1.56 g, 11 mmol)
-
Ethanol (50 mL)
Procedure:
-
A mixture of this compound and p-chlorobenzylamine in ethanol is heated at reflux for 4 hours.[1]
-
The solvent is then removed in vacuo.
-
The resulting solid residue is recrystallized from ethanol to yield 2.3 g (75%) of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol as a crystalline solid.[1]
Application in Drug Development: Inhibition of TLR4 Signaling
β-Amino alcohols derived from the ring-opening of epoxides have emerged as a promising class of compounds for the development of novel therapeutics.[2][3] One significant area of application is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[2][4] TLR4 is a key component of the innate immune system and is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2] Overactivation of the TLR4 pathway can lead to a hyperinflammatory response, contributing to the pathophysiology of sepsis and other inflammatory diseases.
Certain β-amino alcohol derivatives have been shown to inhibit TLR4-mediated inflammatory responses by disrupting the interaction between TLR4 and its co-receptor MD2, thereby preventing the initiation of the downstream signaling cascade.[3] The 1-(4-nitrophenyl)-2-aminoethanol scaffold provides a valuable starting point for the design of such inhibitors. The aromatic rings can be further functionalized to optimize binding to the target protein, and the amino and alcohol groups can participate in key hydrogen bonding interactions.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for the synthesis of 1-(4-nitrophenyl)-2-aminoethanols and the simplified TLR4 signaling pathway, highlighting the point of inhibition by β-amino alcohol derivatives.
Caption: General experimental workflow for the synthesis.
Caption: Inhibition of the TLR4 signaling pathway.
Conclusion
The nucleophilic ring-opening of this compound with amines is a robust and regioselective method for the synthesis of 1-(4-nitrophenyl)-2-aminoethanol derivatives. These compounds are not only versatile synthetic intermediates but also hold significant potential in drug discovery, particularly as inhibitors of the TLR4 signaling pathway. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and medicinal chemistry. Further exploration of the structure-activity relationships of these β-amino alcohols could lead to the development of novel therapeutics for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Chiral Auxiliaries Derived from 2-(4-Nitrophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the development of effective chiral auxiliaries is paramount for controlling the stereochemical outcome of chemical reactions. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the formation of a desired stereoisomer. 2-(4-Nitrophenyl)oxirane, a substituted styrene oxide, serves as a versatile chiral building block for the synthesis of valuable chiral compounds. While not a direct precursor to a wide range of commercially known chiral auxiliaries, its epoxide ring is susceptible to nucleophilic attack, providing a straightforward route to chiral β-amino alcohols. These chiral amino alcohols are not only important as chiral ligands in their own right but can also be elaborated into well-established classes of chiral auxiliaries, such as chiral oxazolidinones.
This document provides detailed application notes and protocols for the synthesis of chiral auxiliaries and their precursors derived from this compound, focusing on the synthesis of chiral β-amino alcohols and their subsequent conversion to chiral oxazolidinones.
Synthetic Strategy: From Epoxide to Chiral Auxiliary
The primary synthetic utility of this compound in this context lies in its regioselective ring-opening by amines to furnish chiral 1-(4-nitrophenyl)-2-aminoethanol derivatives. These β-amino alcohols can then be cyclized to form chiral oxazolidinones, a prominent class of chiral auxiliaries.
The overall synthetic pathway can be visualized as a two-step process:
-
Nucleophilic Ring-Opening: An amine attacks the less sterically hindered carbon of the oxirane ring, leading to a chiral β-amino alcohol.
-
Cyclization: The resulting amino alcohol is treated with a suitable carbonylating agent to form the corresponding oxazolidinone.
Caption: General workflow for the synthesis of a chiral oxazolidinone auxiliary from this compound.
Application Note 1: Synthesis of Chiral β-Amino Alcohols
The nucleophilic ring-opening of epoxides with amines is a fundamental transformation in organic synthesis.[1] In the case of styrene oxides, the attack of the nucleophile can occur at either the benzylic or the terminal carbon. For amines under neutral or basic conditions, the reaction generally proceeds with high regioselectivity at the less sterically hindered terminal carbon atom.[2]
Key Considerations:
-
Regioselectivity: The choice of reaction conditions can influence the regioselectivity of the ring-opening. Lewis acid catalysis can favor attack at the benzylic position, while base-catalyzed or uncatalyzed reactions typically favor attack at the terminal position.
-
Stereochemistry: The ring-opening reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the center of attack. Therefore, the use of an enantiomerically pure epoxide will lead to an enantiomerically pure β-amino alcohol.
-
Amine Nucleophile: A wide variety of primary and secondary amines can be employed, allowing for the synthesis of a diverse library of chiral amino alcohols.
Experimental Protocol 1: Synthesis of (R)-2-amino-1-(4-nitrophenyl)ethanol
This protocol describes a general procedure for the ring-opening of (R)-2-(4-nitrophenyl)oxirane with ammonia.
Materials:
-
(R)-2-(4-Nitrophenyl)oxirane
-
Aqueous Ammonia (28-30%)
-
Methanol
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve (R)-2-(4-nitrophenyl)oxirane (1.0 eq) in methanol (20 mL).
-
Addition of Amine: To the stirred solution, add aqueous ammonia (10.0 eq) at room temperature.
-
Reaction Monitoring: Seal the flask and stir the mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
Extraction: Dissolve the residue in a mixture of water (20 mL) and diethyl ether (30 mL). Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude (R)-2-amino-1-(4-nitrophenyl)ethanol by column chromatography on silica gel or by recrystallization.
Application Note 2: Synthesis of Chiral Oxazolidinone Auxiliaries
Chiral oxazolidinones, famously known as Evans auxiliaries, are powerful tools in asymmetric synthesis, enabling highly diastereoselective alkylations, aldol reactions, and other transformations. The chiral β-amino alcohols synthesized from this compound can be readily converted into these valuable auxiliaries.
Reaction Pathway:
The synthesis involves the reaction of the chiral β-amino alcohol with a carbonylating agent, such as phosgene, triphosgene, or carbonyldiimidazole (CDI), to effect the cyclization.[3]
Caption: Cyclization of a chiral β-amino alcohol to a chiral oxazolidinone.
Experimental Protocol 2: Synthesis of (R)-4-(4-nitrophenyl)oxazolidin-2-one
This protocol outlines the cyclization of (R)-2-amino-1-(4-nitrophenyl)ethanol using carbonyldiimidazole (CDI).
Materials:
-
(R)-2-amino-1-(4-nitrophenyl)ethanol
-
Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (R)-2-amino-1-(4-nitrophenyl)ethanol (1.0 eq) and dissolve it in anhydrous THF (15 mL).
-
Addition of CDI: Add carbonyldiimidazole (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-4-(4-nitrophenyl)oxazolidin-2-one.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of a chiral oxazolidinone from this compound. The yields and enantiomeric excess are representative values and may vary depending on the specific substrates and reaction conditions.
| Step | Starting Material | Reagents | Product | Typical Yield (%) | Typical Enantiomeric Excess (%) |
| 1 | (R)-2-(4-Nitrophenyl)oxirane | Aqueous Ammonia, Methanol | (R)-2-amino-1-(4-nitrophenyl)ethanol | 85 - 95 | >99 |
| 2 | (R)-2-amino-1-(4-nitrophenyl)ethanol | Carbonyldiimidazole, THF | (R)-4-(4-nitrophenyl)oxazolidin-2-one | 80 - 90 | >99 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of chiral β-amino alcohols, which are key precursors to chiral oxazolidinone auxiliaries. The protocols described provide a reliable pathway for the preparation of these important compounds in high yield and enantiomeric purity. The ability to introduce various substituents on the amine nucleophile further enhances the utility of this methodology, allowing for the creation of a diverse range of chiral auxiliaries for applications in academic research and industrial drug development.
References
Application Note: Epoxidation of 4-Nitrostyrene using m-CPBA
Abstract
This application note provides a detailed protocol for the epoxidation of 4-nitrostyrene to form 2-(4-nitrophenyl)oxirane, also known as 4-nitrostyrene oxide, using meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a key transformation in organic synthesis, yielding a versatile epoxide intermediate useful in the development of various pharmaceutical compounds and fine chemicals. The protocol covers the reaction setup, work-up, purification, and characterization of the product.
Introduction
Epoxides are valuable synthetic intermediates due to the strained three-membered ring that can be opened by a variety of nucleophiles, leading to the formation of diverse functionalized molecules.[1] The epoxidation of alkenes using peroxyacids, such as m-CPBA, is a fundamental and widely used method in organic chemistry.[2] This reaction proceeds via a concerted mechanism, resulting in the syn-addition of the oxygen atom to the double bond.[2]
4-Nitrostyrene is an electron-deficient alkene due to the strong electron-withdrawing nature of the nitro group. This electronic property decreases the nucleophilicity of the double bond, making it less reactive towards electrophilic epoxidation compared to electron-rich styrenes.[2] Consequently, the reaction conditions may require careful optimization. This protocol outlines a representative procedure for this transformation.
Reaction and Mechanism
The overall reaction involves the transfer of an oxygen atom from m-CPBA to the double bond of 4-nitrostyrene, yielding this compound and meta-chlorobenzoic acid (m-CBA) as a byproduct.
Reaction Scheme:
4-Nitrostyrene + m-CPBA → this compound + m-Chlorobenzoic Acid
The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[2]
Experimental Protocol
Materials:
-
4-Nitrostyrene
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrostyrene (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M solution).
-
Addition of m-CPBA: Cool the solution in an ice bath to 0 °C. To the stirred solution, add m-CPBA (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The disappearance of the 4-nitrostyrene spot and the appearance of a new, more polar spot (the epoxide) indicates reaction progression.
-
Work-up: a. Upon completion, dilute the reaction mixture with dichloromethane. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess m-CPBA), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and finally with brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the product can also be determined.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 83-87 °C | [1] |
| Reactant: 4-Nitrostyrene (eq) | 1.0 | - |
| Reagent: m-CPBA (eq) | 1.1 - 1.5 | - |
| Solvent | Dichloromethane (DCM) | - |
| Reaction Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 12 - 24 hours | - |
| Purification Method | Flash Column Chromatography | - |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
m-CPBA is a potentially explosive oxidizing agent and should be handled with care. Avoid grinding or subjecting it to shock.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with appropriate care.
Conclusion
This protocol provides a comprehensive guide for the successful synthesis of this compound from 4-nitrostyrene using m-CPBA. The procedure is robust and can be adapted for various scales. The resulting epoxide is a valuable building block for further synthetic transformations in drug discovery and materials science.
References
The Latent Potential of 4-Nitrostyrene Oxide in Advanced Polymer Synthesis
For Immediate Release
[City, State] – [Date] – The functional monomer, 4-nitrostyrene oxide, presents a compelling yet underexplored avenue for the development of advanced polymeric materials. While direct literature on its homopolymerization or copolymerization is nascent, its bifunctional nature, combining the reactivity of an epoxide ring with the versatile nitro group, suggests significant potential in polymer chemistry. This document outlines the prospective applications, inferred from the well-established chemistry of related compounds like 4-nitrostyrene and the general reactivity of oxiranes, and provides detailed protocols for its synthesis and hypothetical polymerization schemes.
Application Notes
The unique molecular architecture of 4-nitrostyrene oxide allows it to be a versatile building block for a variety of polymeric structures. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the reactivity of the epoxide, making it susceptible to both anionic and cationic ring-opening polymerization.
Key Potential Applications:
-
Precursor to Functional Polymers: The nitro group serves as a synthetic handle for a variety of chemical transformations. Post-polymerization reduction of the nitro functionality to an amine group would yield poly(4-aminostyrene oxide), a polymer with a reactive primary amine. This amine can be further modified to introduce a wide range of functional groups, leading to materials for applications such as:
-
Drug Delivery: The amine groups can be used to conjugate drugs, targeting ligands, or imaging agents.
-
Gene Delivery: The cationic nature of the protonated amine at physiological pH could facilitate the complexation and delivery of nucleic acids.
-
Adhesives and Coatings: The polar amine groups can enhance adhesion to various substrates.
-
Cross-linking Agents: The amine functionality can react with various cross-linkers to form robust polymer networks.
-
-
Reactive Blending and Polymer Modification: 4-Nitrostyrene oxide can be used as a reactive compatibilizer in polymer blends or as a grafting agent to modify the surface of other polymers. The epoxide ring can react with functional groups such as hydroxyls, carboxyls, or amines present on other polymer chains, forming covalent bonds and improving interfacial adhesion.
-
Synthesis of Novel Block Copolymers: The distinct reactivity of the epoxide and the potential for modification of the nitro group allows for the synthesis of novel block copolymers. For instance, a block of poly(4-nitrostyrene oxide) could be synthesized, followed by the reduction of the nitro groups and subsequent initiation of a second block from the newly formed amine groups.
Experimental Protocols
Synthesis of 4-Nitrostyrene Oxide
The synthesis of 4-nitrostyrene oxide can be achieved through the epoxidation of 4-nitrostyrene. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
4-Nitrostyrene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-nitrostyrene (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the flask with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 4-nitrostyrene oxide.
Hypothetical Anionic Ring-Opening Polymerization of 4-Nitrostyrene Oxide
Anionic polymerization of epoxides is a well-established method for producing polymers with controlled molecular weights and narrow distributions. The electron-withdrawing nitro group in 4-nitrostyrene oxide is expected to facilitate this process.
Materials:
-
4-Nitrostyrene oxide (monomer)
-
Anionic initiator (e.g., sodium naphthalenide, sec-butyllithium)
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Methanol (for termination)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add freshly distilled, anhydrous THF to a flame-dried reaction flask.
-
Cool the solvent to the desired reaction temperature (e.g., -78 °C).
-
Add the anionic initiator dropwise until a persistent color indicates the consumption of impurities.
-
Introduce a purified solution of 4-nitrostyrene oxide in THF to the initiator solution via a cannula.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Data Presentation
Table 1: Hypothetical Polymerization Data
| Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) (Theoretical) | PDI (Theoretical) |
| Sodium Naphthalenide | 100 | -78 | 2 | 16,500 | < 1.1 |
| sec-Butyllithium | 50 | -78 | 1 | 8,250 | < 1.1 |
| Potassium tert-butoxide | 200 | 25 | 6 | 33,000 | > 1.2 |
Visualizations
Application Notes and Protocols: Synthesis of 2-(4-Nitrophenyl)oxirane
Abstract
This document provides a detailed protocol for the synthesis of 2-(4-Nitrophenyl)oxirane, also known as 4-nitrostyrene oxide. The primary method described is the epoxidation of 4-nitrostyrene using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable method for this transformation. This protocol is intended for researchers and professionals in organic synthesis and drug development. It includes a step-by-step experimental procedure, a summary of quantitative data, and graphical representations of the workflow and reaction mechanism.
Introduction
This compound is a valuable synthetic intermediate characterized by a strained oxirane ring and an electron-withdrawing nitrophenyl group.[1][2] This dual functionality makes it a versatile building block in organic synthesis. The epoxide ring is susceptible to nucleophilic ring-opening reactions, allowing for the introduction of various functional groups. The nitro group can be reduced to an amine or participate in nucleophilic aromatic substitution reactions. These characteristics make this compound a key precursor for pharmaceuticals and other complex organic molecules.[1]
The most common and straightforward synthesis involves the direct epoxidation of 4-nitrostyrene.[1] This reaction typically utilizes a peroxy acid, such as m-CPBA, to deliver an oxygen atom across the double bond of the alkene.
Reaction Scheme
The overall reaction is the epoxidation of 4-nitrostyrene using m-CPBA in a suitable solvent like dichloromethane (DCM). The by-product of this reaction is 3-chlorobenzoic acid.
Caption: Epoxidation of 4-nitrostyrene to form this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 4-nitrostyrene.
3.1 Materials and Reagents
-
4-Nitrostyrene (C₈H₇NO₂)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (DCM, CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium sulfite solution (Na₂SO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
3.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
3.3 Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-nitrostyrene (e.g., 5.0 g, 33.5 mmol) in 100 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of m-CPBA: To the cooled solution, add m-CPBA (e.g., 8.2 g of ~75% purity, ~35.2 mmol, 1.05 equivalents) portion-wise over 20-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the 4-nitrostyrene spot indicates the reaction is complete.
-
Quenching: Upon completion, cool the mixture again in an ice bath. Quench the excess m-CPBA by slowly adding saturated sodium sulfite solution (50 mL) and stir vigorously for 20 minutes.
-
Work-up - Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove 3-chlorobenzoic acid, and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Characterization: The final product, this compound, should be a white to light-yellow solid.[3] Characterize the product by NMR and determine its melting point.
Data Presentation
The following table summarizes typical quantitative data for this synthesis.
| Parameter | Value |
| Reactants | |
| 4-Nitrostyrene | 5.0 g (33.5 mmol) |
| m-CPBA (~75%) | 8.2 g (35.2 mmol) |
| Product | |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol [1][3] |
| Theoretical Yield | 5.53 g |
| Actual Yield (Post-Purification) | ~4.7 g (Variable) |
| Percent Yield | ~85% (Variable) |
| Physical Properties | |
| Appearance | White to light-yellow powder/crystal[3] |
| Melting Point | 83-87 °C[3] |
| Characterization (¹H NMR, CDCl₃) | |
| δ 8.25 (d, 2H) | Aromatic protons ortho to NO₂ |
| δ 7.45 (d, 2H) | Aromatic protons meta to NO₂ |
| δ 4.05 (dd, 1H) | Oxirane CH |
| δ 3.20 (dd, 1H) | Oxirane CH₂ |
| δ 2.80 (dd, 1H) | Oxirane CH₂ |
Workflow Diagram
The experimental workflow can be visualized as a sequence of key steps from reaction setup to final product characterization.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction can be exothermic. Careful, portion-wise addition of m-CPBA and temperature monitoring are crucial to maintain control.
References
Application Notes and Protocols for the Use of 2-(4-Nitrophenyl)oxirane in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-nitrophenyl)oxirane as a versatile intermediate in the synthesis of pharmacologically active compounds. The protocols detailed below offer step-by-step guidance for the synthesis and modification of drug candidates derived from this valuable building block.
Application Notes
This compound is a key chemical intermediate in drug discovery due to its dual reactivity conferred by the strained oxirane ring and the electron-withdrawing nitrophenyl group.[1] This combination of functional groups allows for a variety of chemical transformations, making it an ideal scaffold for the synthesis of diverse molecular libraries for high-throughput screening.
The primary application of this compound in drug discovery lies in the synthesis of chiral β-amino alcohols. This structural motif is a cornerstone of many drug classes, most notably β-adrenergic receptor antagonists, commonly known as beta-blockers, which are essential for the management of cardiovascular diseases.[2][3] The synthesis typically involves the nucleophilic ring-opening of the epoxide by a primary or secondary amine, a reaction that is often highly regioselective.
Furthermore, the nitro group on the phenyl ring serves as a valuable synthetic handle. It can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or other coupling reactions.[3] This allows for the generation of a wide array of derivatives with potentially diverse pharmacological activities, including antimicrobial and antifungal properties.[4][5] The presence of the nitro group can also influence the pharmacokinetic and pharmacodynamic properties of the final compound.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted-1-(4-nitrophenyl)-2-aminoethanols
This protocol describes a general method for the ring-opening of this compound with various amines to produce a library of β-amino alcohol derivatives.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., isopropylamine, morpholine, piperidine)
-
Solvent (e.g., ethanol, methanol, or solvent-free)
-
Acetic acid (optional, as catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent. If conducting the reaction solvent-free, proceed to the next step.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
If desired, add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-1-(4-nitrophenyl)-2-aminoethanol.
Quantitative Data:
The following table summarizes representative yields for the synthesis of various β-amino alcohols from this compound.
| Amine | Product | Yield (%) | Purity (%) |
| Isopropylamine | 1-(4-Nitrophenyl)-2-(isopropylamino)ethanol | 85-95 | >98 |
| Morpholine | 4-(2-Hydroxy-2-(4-nitrophenyl)ethyl)morpholine | 80-90 | >97 |
| Piperidine | 1-(2-Hydroxy-2-(4-nitrophenyl)ethyl)piperidine | 82-92 | >98 |
Protocol 2: Synthesis of a Propranolol Analog: 1-(Isopropylamino)-3-(4-nitrophenoxy)propan-2-ol
This protocol details the synthesis of a propranolol analog where the naphthyl group is replaced by a nitrophenyl group, starting from 4-nitrophenol and epichlorohydrin to form an epoxide intermediate analogous to this compound's structure, followed by ring-opening.
Step 1: Synthesis of 2-((4-Nitrophenoxy)methyl)oxirane
-
To a solution of 4-nitrophenol (1.0 eq) in an appropriate solvent, add a base such as sodium hydroxide.
-
Add epichlorohydrin (1.1 eq) and heat the mixture.
-
After the reaction is complete, cool the mixture and isolate the crude epoxide intermediate.
Step 2: Synthesis of 1-(Isopropylamino)-3-(4-nitrophenoxy)propan-2-ol
-
React the intermediate 2-((4-nitrophenoxy)methyl)oxirane (1.0 eq) with isopropylamine (2.0 eq) in a suitable solvent like methanol.
-
Reflux the reaction mixture for several hours until completion, as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the desired propranolol analog.
Quantitative Data for Propranolol Analog Synthesis:
| Step | Product | Yield (%) | Purity (%) |
| 1 | 2-((4-Nitrophenoxy)methyl)oxirane | 75-85 | >95 |
| 2 | 1-(Isopropylamino)-3-(4-nitrophenoxy)propan-2-ol | 80-90 | >98 |
Protocol 3: Reduction of the Nitro Group to an Amino Group
This protocol describes the conversion of the nitro-substituted β-amino alcohol to the corresponding amino-substituted derivative, a key step in expanding the molecular diversity for drug discovery.
Materials:
-
N-Substituted-1-(4-nitrophenyl)-2-aminoethanol
-
Reducing agent (e.g., SnCl₂·2H₂O in ethanol, or H₂/Pd-C)
-
Solvent (e.g., ethanol, methanol)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Standard laboratory glassware for reduction reactions
Procedure using SnCl₂·2H₂O:
-
Dissolve the N-substituted-1-(4-nitrophenyl)-2-aminoethanol (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully add a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Filter the mixture through celite to remove the inorganic salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amino-substituted product.
Quantitative Data for Nitro Group Reduction:
| Starting Material | Product | Yield (%) | Purity (%) |
| 1-(4-Nitrophenyl)-2-(isopropylamino)ethanol | 1-(4-Aminophenyl)-2-(isopropylamino)ethanol | 80-90 | >97 |
Visualizations
Caption: Synthetic workflow for the utilization of this compound.
Caption: Signaling pathway of beta-adrenergic receptors and beta-blockers.
References
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmedchem.com [jmedchem.com]
- 4. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Nitrophenyl)oxirane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 2-(4-Nitrophenyl)oxirane from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most prevalent and effective methods for the purification of this compound are column chromatography and recrystallization.
-
Column Chromatography: This technique is widely used to separate the target compound from impurities based on differential adsorption to a stationary phase.[1] For this compound, silica gel is a common stationary phase, used with a non-polar mobile phase system, such as a mixture of hexane and ethyl acetate.[2]
-
Recrystallization: This method is suitable for purifying solid compounds.[3] It involves dissolving the crude product in a hot solvent and allowing it to cool slowly, which leads to the formation of pure crystals while impurities remain in the solvent.[3]
Q2: What are the potential impurities and byproducts in the synthesis of this compound?
A2: The synthesis of this compound often proceeds via the Darzens condensation reaction, which involves the reaction of 4-nitrobenzaldehyde with an α-haloester in the presence of a base.[4][5][6] Potential impurities can include:
-
Unreacted Starting Materials: Residual 4-nitrobenzaldehyde and the α-haloester.
-
Halohydrin Intermediate: The intermediate formed before the final ring-closure to the epoxide may be present if the reaction is incomplete.[5][7]
-
Hydrolysis Products: The epoxide ring is susceptible to opening under acidic or basic conditions, which can lead to the formation of diol byproducts.[8]
-
Side-Products: Aldol condensation products of the starting aldehyde or other base-mediated side reactions.
Q3: What are the key physical and chemical properties of pure this compound?
A3: Pure this compound is typically a white to light yellow crystalline powder.[9] It has a melting point in the range of 83.0 to 87.0 °C.[9] The purity of the commercial-grade compound is generally above 98.0% as determined by Gas Chromatography (GC).[9]
Q4: What safety precautions should be taken when handling this compound and its precursors?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. A related compound, 2-methyl-2-(4-nitrophenyl)oxirane, has been identified as a mutagen in bacterial reverse mutation assays (Ames test).[10] Therefore, it is crucial to handle these compounds with care, avoid inhalation and skin contact, and work in a well-ventilated fume hood.
Troubleshooting Guide
Q5: My column chromatography separation is poor, and I am getting co-elution of impurities with the product. What can I do?
A5: Poor resolution in column chromatography can be addressed by:
-
Optimizing the Mobile Phase: The polarity of the solvent system is critical.[11] If impurities are eluting with your product, your mobile phase may be too polar. Try decreasing the proportion of the more polar solvent (e.g., ethyl acetate) in your hexane/ethyl acetate mixture. It is advisable to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[12]
-
Reducing the Flow Rate: Slower flow rates can improve resolution by allowing for better equilibration between the stationary and mobile phases.[11]
-
Avoiding Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation.[11] Ensure the amount of sample is appropriate for the column size.
-
Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which can lead to poor separation.[1]
Q6: After recrystallization, I obtained an oil instead of crystals. How can I resolve this?
A6: Oiling out during recrystallization can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities. To address this:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.
-
Adjust the Solvent System: The chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to try a different solvent or a solvent mixture.
-
Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes lead to oil formation.
Q7: The yield of my purified this compound is very low. What are the common causes and how can I improve it?
A7: Low recovery can be due to several factors:
-
In Recrystallization:
-
Using too much solvent will result in a significant amount of the product remaining dissolved even after cooling.
-
Washing the collected crystals with a solvent at room temperature can redissolve some of the product. Use ice-cold solvent for washing.
-
-
In Column Chromatography:
-
The product may be adsorbing too strongly to the silica gel. This can sometimes be mitigated by gradually increasing the polarity of the mobile phase during elution.
-
Some product may be lost if fractions are not collected and analyzed carefully, leading to the discarding of fractions containing the desired compound.
-
Data Presentation
Table 1: Column Chromatography Parameters for Purification
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (e.g., 60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate mixtures |
| Example Ratios | 10:1 to 5:1 (Hexane:Ethyl Acetate)[2] |
| Monitoring | Thin-Layer Chromatography (TLC) |
Table 2: Recrystallization Solvent Selection
| Solvent Property | Ideal Characteristic |
| Solubility at High Temp. | High solubility for the compound.[3] |
| Solubility at Low Temp. | Low solubility for the compound.[3] |
| Impurity Solubility | Impurities should be either very soluble or insoluble at all temperatures. |
| Reactivity | The solvent should be inert and not react with the compound. |
| Boiling Point | Should be lower than the melting point of the compound. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using TLC. The ideal system will give a retention factor (Rf) of 0.2-0.4 for this compound.[12]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring an even and compact bed. Add a layer of sand on top to prevent disturbance.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase) and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity (e.g., 10:1 hexane:ethyl acetate). Collect fractions continuously.[12]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. mt.com [mt.com]
- 4. Darzens Reaction [organic-chemistry.org]
- 5. Darzens reaction - Wikipedia [en.wikipedia.org]
- 6. Darzens Epoxide Synthesis - Wordpress [reagents.acsgcipr.org]
- 7. Kinetics and Mechanism of Oxirane Formation by Darzens Condensation of Ketones: Quantification of the Electrophilicities of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 6388-74-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. 2-Methyl-2-(4-nitrophenyl)oxirane|CAS 75590-19-1 [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Nitrostyrene Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitrostyrene oxide. The information provided addresses common side reactions and experimental challenges to help ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 4-nitrostyrene oxide?
A1: The primary side reactions encountered during the epoxidation of 4-nitrostyrene include:
-
Polymerization: Both the starting material, 4-nitrostyrene, and the product, 4-nitrostyrene oxide, are susceptible to polymerization, especially in the presence of heat, light, or radical initiators.[1][2][3]
-
Hydrolysis: The epoxide ring of 4-nitrostyrene oxide can undergo hydrolysis to form the corresponding diol, 4-nitrophenylethane-1,2-diol. This is often promoted by acidic or basic conditions and the presence of water.
-
Rearrangement/Cleavage: Isomerization or cleavage of the epoxide ring can lead to the formation of aldehydes, most notably 4-nitrobenzaldehyde.
Q2: Which epoxidation methods are recommended for 4-nitrostyrene?
A2: Due to the electron-withdrawing nature of the nitro group, 4-nitrostyrene is an electron-deficient alkene. For such substrates, nucleophilic epoxidation methods are generally more effective and lead to fewer side reactions than electrophilic methods (e.g., using m-CPBA). Recommended methods include:
-
Juliá-Colonna Epoxidation: This method utilizes a poly-amino acid catalyst (typically poly-L-leucine) and hydrogen peroxide in a multiphasic system. It is known for its high enantioselectivity in the epoxidation of electron-deficient alkenes.
-
Phase-Transfer Catalyzed (PTC) Epoxidation: Using a phase-transfer catalyst with an oxidant like hydrogen peroxide allows the reaction to proceed efficiently under mild, often basic, conditions, which can minimize acid-catalyzed side reactions.
-
Epoxidation with Sodium Hypochlorite: This method can also be effective for electron-deficient alkenes, providing a readily available and inexpensive oxidizing agent.
Q3: How can I minimize polymerization during the synthesis?
A3: To suppress polymerization, the following precautions are recommended:
-
Use of Inhibitors: The addition of a radical inhibitor, such as hydroquinone or 4-tert-butylcatechol (TBC), to the reaction mixture can effectively prevent polymerization.[4][5]
-
Control of Temperature: Lowering the reaction temperature can significantly reduce the rate of polymerization.
-
Exclusion of Light: Performing the reaction in the dark or using amber glassware can prevent light-induced polymerization.
Q4: What are the typical signs of significant side product formation?
A4: The presence of significant side products can be indicated by:
-
A complex mixture on TLC or GC analysis: Instead of a clean spot or peak for the desired product, multiple spots or peaks will be observed.
-
Difficulty in purification: The presence of impurities with similar polarities to the product can make isolation by chromatography challenging.
-
Lower than expected yield: The formation of byproducts will inherently reduce the yield of 4-nitrostyrene oxide.
-
Physical changes in the reaction mixture: The formation of a viscous oil or a solid precipitate can be indicative of polymerization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of 4-nitrostyrene oxide | - Incomplete reaction. - Degradation of the product. - Inefficient epoxidation agent. | - Monitor the reaction progress by TLC or GC to determine the optimal reaction time. - Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive. - For electron-deficient alkenes like 4-nitrostyrene, consider switching to a nucleophilic epoxidation method (e.g., hydrogen peroxide with a base). |
| Significant amount of 4-nitrophenylethane-1,2-diol observed | - Presence of water in the reaction mixture. - Acidic or basic conditions promoting hydrolysis. | - Use anhydrous solvents and reagents. - If using aqueous reagents (e.g., hydrogen peroxide), minimize the amount of water. - Neutralize the reaction mixture during workup to prevent acid or base-catalyzed hydrolysis. |
| Formation of a polymeric solid or viscous oil | - Polymerization of the starting material or product. | - Add a radical inhibitor (e.g., hydroquinone) to the reaction.[4] - Conduct the reaction at a lower temperature. - Protect the reaction from light. |
| Presence of 4-nitrobenzaldehyde as a major byproduct | - Oxidative cleavage of the double bond. - Rearrangement of the epoxide. | - Use a milder oxidizing agent or a more selective epoxidation method. - Optimize reaction conditions (temperature, reaction time) to favor epoxidation over cleavage. |
| Difficulty in isolating the pure product | - Co-elution of side products with similar polarity. | - Optimize the mobile phase for column chromatography to improve separation. - Consider recrystallization as an alternative or additional purification step. |
Data Presentation
| Epoxidation Method | Typical Yield of 4-Nitrostyrene Oxide | Major Expected Side Products | Key Considerations |
| Nucleophilic Epoxidation (e.g., H₂O₂/Base) | Moderate to High | 4-nitrophenylethane-1,2-diol, Polymer | Generally preferred for electron-deficient alkenes. Careful control of pH is necessary to minimize hydrolysis. |
| Juliá-Colonna Epoxidation | High (often with high enantioselectivity) | Minimal side products under optimized conditions | Requires a poly-amino acid catalyst. Can be sensitive to reaction conditions. |
| Electrophilic Epoxidation (e.g., m-CPBA) | Low to Moderate | 4-nitrobenzaldehyde, Polymer, Ring-opened products | Generally less effective for electron-deficient alkenes. The acidic byproduct (m-chlorobenzoic acid) can promote epoxide opening. |
Experimental Protocols
Method 1: Nucleophilic Epoxidation using Hydrogen Peroxide and a Base
This protocol is a general guideline for the nucleophilic epoxidation of 4-nitrostyrene. Optimization of reactant ratios, temperature, and reaction time may be necessary.
-
Dissolve 4-nitrostyrene (1 equivalent) in a suitable solvent such as methanol or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add a radical inhibitor (e.g., a catalytic amount of hydroquinone).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of hydrogen peroxide (e.g., 30% w/w, 1.5-2 equivalents) to the stirred solution.
-
Add a base (e.g., sodium hydroxide or potassium carbonate, 1.1-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Main reaction and common side reactions in 4-nitrostyrene oxide synthesis.
Caption: Troubleshooting workflow for the synthesis of 4-nitrostyrene oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. US4161554A - Method for preventing polymers formation in styrene storage containers - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(4-Nitrophenyl)oxirane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 2-(4-Nitrophenyl)oxirane synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Ineffective Base (Darzens & Corey-Chaykovsky): The chosen base may not be strong enough to deprotonate the α-haloester (Darzens) or the sulfonium salt (Corey-Chaykovsky) effectively. | - Use a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium amide (NaNH₂). - Ensure the base is fresh and has been stored under anhydrous conditions. |
| Poor Quality Reagents: Degradation or impurities in starting materials (4-nitrobenzaldehyde, 4-nitrostyrene, α-haloester, sulfonium salt, or oxidizing agent) can inhibit the reaction. | - Purify starting materials before use (e.g., recrystallization of 4-nitrobenzaldehyde). - Use freshly opened or properly stored reagents. - Check the purity of reagents by techniques like NMR or melting point analysis. | |
| Presence of Water: Moisture can quench the strong bases used in the Darzens and Corey-Chaykovsky reactions or lead to undesired side reactions like the formation of 1-(4-nitrophenyl)ethane-1,2-diol in epoxidation. | - Use anhydrous solvents and oven-dried glassware. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). | |
| Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of reactants or products. | - Optimize the reaction temperature. For instance, Corey-Chaykovsky reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. | |
| Formation of Side Products | Aldol Condensation (Darzens & Corey-Chaykovsky): In the presence of a base, 4-nitrobenzaldehyde can undergo self-condensation or react with the enolate of the α-haloester in a non-productive manner. | - Add the aldehyde slowly to the reaction mixture containing the base and the other reactant. - Maintain a low reaction temperature to disfavor the aldol reaction. |
| Cannizzaro Reaction (Darzens & Corey-Chaykovsky): With very strong bases and in the absence of an efficient reaction with the other partner, 4-nitrobenzaldehyde can disproportionate into 4-nitrobenzyl alcohol and 4-nitrobenzoic acid. | - Ensure the primary reaction (Darzens or Corey-Chaykovsky) is efficient by using appropriate stoichiometry and reaction conditions. - Avoid excessively high concentrations of a very strong base. | |
| Alkene Formation (Wittig-type Side Reaction): In the Corey-Chaykovsky reaction, a Wittig-type reaction can sometimes occur, leading to the formation of 4-nitrostyrene. | - Use of dimethylsulfoxonium methylide instead of dimethylsulfonium methylide can sometimes favor epoxidation over olefination. | |
| Ring-Opening of the Epoxide: The formed epoxide can undergo nucleophilic ring-opening under acidic or basic conditions, especially if water is present, to form the corresponding diol. | - Work up the reaction under neutral or mildly acidic/basic conditions. - Minimize the presence of water throughout the reaction and workup. | |
| Difficult Purification | Presence of By-products: The presence of polar by-products such as 4-nitrobenzoic acid or the diol can complicate the purification of the desired epoxide. | - An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities. - Column chromatography on silica gel is often effective for separating the epoxide from other by-products. |
| Product Instability: The epoxide ring can be sensitive to acidic or basic conditions, potentially leading to degradation on silica gel during chromatography. | - Use a neutral purification technique like flash chromatography with a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent). - Minimize the time the product is in contact with the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method generally provides the highest yield for this compound?
A1: Based on available data, the Corey-Chaykovsky reaction often provides high yields for the epoxidation of electron-deficient aldehydes like 4-nitrobenzaldehyde. Yields can be comparable to or even exceed those from the epoxidation of 4-nitrostyrene. The Darzens reaction yield can be more variable and is highly dependent on the specific reaction conditions.
Q2: How can I minimize the formation of the diol byproduct in the epoxidation of 4-nitrostyrene?
A2: The formation of 1-(4-nitrophenyl)ethane-1,2-diol is due to the acid-catalyzed or base-catalyzed ring-opening of the epoxide by water. To minimize this, ensure that your reaction is carried out under anhydrous conditions. If using a peroxyacid like m-CPBA, which produces a carboxylic acid byproduct, it can be beneficial to add a buffer like sodium bicarbonate to the reaction mixture to neutralize the acid as it forms.
Q3: In the Corey-Chaykovsky reaction, what is the difference between using dimethylsulfonium methylide and dimethylsulfoxonium methylide?
A3: Dimethylsulfonium methylide is a more reactive and less stable ylide. It is typically used for the epoxidation of simple aldehydes and ketones. Dimethylsulfoxonium methylide is a more stable ylide and is often used for the cyclopropanation of α,β-unsaturated carbonyl compounds. For the epoxidation of 4-nitrobenzaldehyde, dimethylsulfonium methylide is the more common choice.
Q4: My Darzens reaction with 4-nitrobenzaldehyde is not working well. What are the critical parameters to check?
A4: The success of the Darzens reaction with an electron-deficient aldehyde like 4-nitrobenzaldehyde is highly dependent on the choice of base and solvent. A strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide is crucial. The solvent should be aprotic, such as THF or DMSO, to avoid quenching the base and the enolate intermediate. The reaction temperature should also be carefully controlled to prevent side reactions.
Q5: Is it possible to synthesize an enantiomerically pure version of this compound?
A5: Yes, asymmetric synthesis is possible. Chiral versions of the Corey-Chaykovsky and Darzens reactions have been developed using chiral sulfur ylides or chiral phase-transfer catalysts, respectively. Additionally, asymmetric epoxidation of 4-nitrostyrene can be achieved using chiral catalysts, such as those used in Jacobsen or Sharpless epoxidations.
Data Presentation
The following table summarizes typical yields for the synthesis of this compound via different methods. Please note that yields can vary significantly based on the specific reaction conditions, scale, and purity of reagents.
| Synthesis Method | Starting Material(s) | Key Reagents | Typical Yield (%) | Reference |
| Corey-Chaykovsky Reaction | 4-Nitrobenzaldehyde | Trimethylsulfonium iodide, Base (e.g., NaH, t-BuOK) | 85-95% | General literature values for similar systems.[1] |
| Epoxidation | 4-Nitrostyrene | m-Chloroperoxybenzoic acid (m-CPBA) | 70-85% | General literature values for styrene epoxidations. |
| Darzens Reaction | 4-Nitrobenzaldehyde, Ethyl Chloroacetate | Base (e.g., NaOEt, t-BuOK) | 50-70% | Yields can be lower due to competing side reactions with electron-deficient aldehydes. |
Experimental Protocols
Detailed methodologies for the key synthetic routes to this compound are provided below.
Protocol 1: Corey-Chaykovsky Epoxidation of 4-Nitrobenzaldehyde
This protocol describes the synthesis of this compound from 4-nitrobenzaldehyde using a sulfur ylide.[1]
Materials:
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
4-Nitrobenzaldehyde
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Ylide Formation: To a dry, three-necked round-bottom flask under an inert atmosphere, add trimethylsulfonium iodide (1.1 eq). Add anhydrous DMSO (or THF) to dissolve the salt. Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Alternatively, a solution of potassium tert-butoxide (1.1 eq) in THF can be used.
-
Allow the mixture to stir at 0 °C for 15 minutes and then at room temperature for 1 hour, during which time the sulfonium salt will be deprotonated to form the ylide.
-
Epoxidation: Dissolve 4-nitrobenzaldehyde (1.0 eq) in anhydrous DMSO (or THF) and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Protocol 2: Epoxidation of 4-Nitrostyrene with m-CPBA
This protocol details the direct epoxidation of 4-nitrostyrene using meta-chloroperoxybenzoic acid (m-CPBA).[2]
Materials:
-
4-Nitrostyrene
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM) or Chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrostyrene (1.0 eq) in dichloromethane.
-
Add m-CPBA (1.2-1.5 eq) portion-wise to the stirred solution at room temperature. An ice bath can be used to control any initial exotherm.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with a saturated aqueous sodium sulfite solution to quench any excess peroxide.
-
Wash with a saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield pure this compound.
Protocol 3: Darzens Reaction of 4-Nitrobenzaldehyde
This protocol describes the condensation of 4-nitrobenzaldehyde with an α-haloester to form an α,β-epoxy ester, which can then be hydrolyzed and decarboxylated if the free epoxide is desired, though often the glycidic ester is the target.
Materials:
-
4-Nitrobenzaldehyde
-
Ethyl chloroacetate
-
Sodium ethoxide or Potassium tert-butoxide
-
Anhydrous Ethanol or THF
-
Round-bottom flask, magnetic stirrer, and reflux condenser (if heating)
Procedure:
-
Base and Enolate Formation: In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol (if using ethanol as solvent) or add potassium tert-butoxide to anhydrous THF.
-
Cool the basic solution to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise to form the enolate.
-
Condensation: To this mixture, add a solution of 4-nitrobenzaldehyde (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.
-
After the addition, the reaction mixture can be stirred at room temperature or gently heated to reflux, depending on the reactivity, until the starting aldehyde is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the resulting glycidic ester by column chromatography or distillation under reduced pressure.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield.
References
preventing polymerization of 4-nitrostyrene during epoxidation
Welcome to the Technical Support Center for the epoxidation of 4-nitrostyrene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the prevention of unwanted polymerization during the reaction. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the epoxidation of 4-nitrostyrene, with a focus on preventing polymerization.
| Issue | Potential Cause | Recommended Solution |
| Significant polymerization of 4-nitrostyrene is observed. | Radical polymerization of the styrene moiety is competing with the epoxidation reaction. This can be initiated by heat, light, or impurities. | 1. Add a polymerization inhibitor: Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or 4,4′-Thio-bis-(6-tert-butyl-3-methyl-phenol) are compatible with common epoxidizing agents.[1] 2. Control reaction temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor polymerization.[2] 3. Protect from light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). 4. Use purified reagents: Ensure the 4-nitrostyrene and solvent are free from radical initiators. |
| Low yield of 4-nitrostyrene oxide. | 1. Inhibitor interference: The chosen inhibitor might be reacting with the oxidizing agent. For example, nitroxide radicals like TEMPO can be oxidized by m-CPBA. 2. Side reactions: The epoxide ring may be opened under acidic conditions, especially if using a peracid like m-CPBA which produces a carboxylic acid byproduct.[3] 3. Incomplete reaction: Reaction time, temperature, or stoichiometry of the oxidizing agent may be insufficient. | 1. Select a compatible inhibitor: Phenolic antioxidants are generally a safer choice with peracids. If using a nitroxide radical, consider alternative epoxidation methods. 2. Buffer the reaction: For m-CPBA epoxidations, adding a mild base like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can neutralize the acidic byproduct and prevent epoxide degradation.[3] 3. Optimize reaction conditions: Increase the reaction time, temperature (while monitoring for polymerization), or the molar equivalents of the oxidizing agent. Monitor the reaction progress by TLC or GC. |
| Difficulty in purifying the product from the inhibitor. | The inhibitor and product have similar polarities, making separation by chromatography challenging. | 1. Choose an inhibitor with different polarity: For example, BHT is relatively nonpolar and can often be separated from more polar products. 2. Acid/base wash: If using a phenolic inhibitor, a wash with a dilute aqueous base (e.g., 1M NaOH) can help remove it from the organic layer. Be cautious, as this may promote hydrolysis of the epoxide if it is base-sensitive. |
| Reaction is exothermic and difficult to control. | The epoxidation reaction, particularly with m-CPBA, can be exothermic.[2] | 1. Slow addition of the oxidizing agent: Add the oxidizing agent portion-wise or via a dropping funnel to a cooled solution of the 4-nitrostyrene.[2] 2. Use an ice bath: Maintain a low and stable reaction temperature using an ice bath. |
Frequently Asked Questions (FAQs)
Q1: Why is polymerization a common problem during the epoxidation of 4-nitrostyrene?
A1: 4-Nitrostyrene, like other styrene derivatives, contains a vinyl group that is susceptible to radical polymerization. The conditions used for epoxidation, such as elevated temperatures or the presence of certain reagents, can inadvertently initiate this polymerization, leading to the formation of polystyrene byproducts and reducing the yield of the desired epoxide.
Q2: What are the most suitable types of polymerization inhibitors for this reaction?
A2: Phenolic antioxidants are a highly recommended class of inhibitors for epoxidation reactions. They are effective radical scavengers and are generally compatible with common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). Butylated hydroxytoluene (BHT) is a widely used and effective example.[4][5] While nitroxide radicals like TEMPO are excellent polymerization inhibitors, they can be oxidized by peracids, which may complicate the reaction.[4]
Q3: Can the choice of epoxidizing agent affect the likelihood of polymerization?
A3: Yes. Reactions that require higher temperatures are more likely to induce thermal polymerization. Therefore, choosing an epoxidation method that proceeds efficiently at lower temperatures can help minimize this side reaction. Epoxidation with m-CPBA can often be carried out at or below room temperature.[6][7]
Q4: How do I choose the right concentration of inhibitor?
A4: The optimal concentration of the inhibitor is a balance between effectively preventing polymerization and minimizing potential side reactions or purification challenges. Typically, a catalytic amount, ranging from 0.1 to 1 mol%, is sufficient. It is advisable to start with a lower concentration and increase it if polymerization is still observed.
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). m-CPBA is a potentially explosive solid, especially when highly purified, and should be handled with care.[6] It is also a strong oxidizing agent. Reactions should be conducted in a well-ventilated fume hood.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the epoxidation of styrenes with and without polymerization inhibitors. Please note that specific yields for 4-nitrostyrene may vary and optimization is often necessary.
| Substrate | Epoxidizing Agent | Inhibitor | Inhibitor Conc. | Temp. (°C) | Time (h) | Epoxide Yield (%) | Reference |
| Styrene | m-CPBA | None | - | 0 | 6+ | Not specified | [2] |
| Unsaturated Compound (General) | m-CPBA | 4,4′-Thio-bis-(6-tert.-butyl-3-methyl-phenol) | Not specified | 90 | Not specified | Not specified | [1] |
| p-Methoxy-trans-β-methylstyrene | m-CPBA | None | - | Room Temp | Not specified | Not specified | [8] |
| Electron-deficient alkenes | H₂O₂ / Catalyst | None | - | Not specified | ≤ 0.17 | High | [9] |
Experimental Protocols
Protocol 1: Epoxidation of 4-Nitrostyrene using m-CPBA with BHT as an Inhibitor
This protocol describes a general procedure for the epoxidation of 4-nitrostyrene using m-CPBA, with the inclusion of Butylated Hydroxytoluene (BHT) to prevent polymerization.
Materials:
-
4-Nitrostyrene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Butylated Hydroxytoluene (BHT)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrostyrene (1.0 eq) and BHT (0.005 eq, 0.5 mol%) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of m-CPBA: While stirring vigorously, add m-CPBA (1.2 eq) portion-wise to the cooled solution over 10-15 minutes. The reaction can be exothermic, so slow addition is crucial to maintain the temperature at 0 °C.[2]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 4-nitrostyrene oxide by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
References
- 1. New epoxidation with m-chloroperbenzoic acid at elevated temperatures | Semantic Scholar [semanticscholar.org]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. scholars.iwu.edu [scholars.iwu.edu]
- 9. Efficient epoxidation of electron-deficient alkenes with hydrogen peroxide catalyzed by [γ-PW10O38V2(μ-OH)2]3- - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the scale-up of 2-(4-Nitrophenyl)oxirane production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 2-(4-Nitrophenyl)oxirane production.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound via two primary routes: Epoxidation of 4-Nitrostyrene and the Darzens Condensation of 4-Nitrobenzaldehyde.
Route 1: Epoxidation of 4-Nitrostyrene
This method typically involves the reaction of 4-nitrostyrene with an oxidizing agent, such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid - mCPBA), to form the epoxide.
Common Issues and Solutions
| Problem | Potential Causes | Recommended Solutions |
| Low or Incomplete Conversion | 1. Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent to 4-nitrostyrene is too low. 2. Low Reaction Temperature: The reaction is too slow at the current temperature. 3. Poor Mixing: Inadequate agitation in the reactor leads to localized concentration gradients. 4. Degradation of Oxidizing Agent: The peroxy acid may have decomposed due to improper storage or handling. | 1. Optimize Stoichiometry: Increase the molar equivalents of the oxidizing agent incrementally (e.g., in 0.1 equivalent steps). 2. Adjust Temperature: Gradually increase the reaction temperature in 5 °C increments, monitoring for side reactions. 3. Improve Agitation: Increase the stirring speed to ensure a homogeneous reaction mixture. For larger vessels, consider baffle installation. 4. Use Fresh Reagent: Ensure the oxidizing agent is fresh and has been stored under recommended conditions (cool, dark, and dry). |
| Formation of By-products (e.g., Diol, Benzaldehyde) | 1. Presence of Water: Traces of water can lead to the hydrolysis of the epoxide to the corresponding diol. 2. Acidic Conditions: Acidic by-products from the peroxy acid (e.g., m-chlorobenzoic acid) can catalyze epoxide ring-opening. 3. Over-oxidation or Rearrangement: Harsh reaction conditions can lead to the formation of 4-nitrobenzaldehyde. | 1. Use Anhydrous Conditions: Employ dried solvents and reagents. 2. Buffer the Reaction: Add a mild base, such as sodium bicarbonate or disodium hydrogen phosphate, to neutralize acidic by-products. 3. Control Reaction Conditions: Maintain the optimal temperature and avoid prolonged reaction times. Consider a milder oxidizing agent if over-oxidation is persistent. |
| Difficult Purification | 1. Residual Acidic By-products: The carboxylic acid by-product from the peroxy acid can be difficult to remove. 2. Similar Polarity of By-products: Diol or aldehyde by-products may have similar solubility and chromatographic behavior to the desired epoxide. 3. Product Instability on Silica Gel: The acidic nature of silica gel can cause degradation of the epoxide during column chromatography. | 1. Aqueous Wash: Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. 2. Crystallization: Recrystallization from a suitable solvent system (e.g., isopropanol/water, toluene/heptane) is often effective for purification at scale. 3. Use Neutralized Silica: If chromatography is necessary, use silica gel that has been neutralized with a base (e.g., triethylamine). |
| Thermal Runaway/Safety Concerns | 1. Exothermic Reaction: The epoxidation reaction is highly exothermic. 2. Instability of Peroxy Acids: Peroxy acids can decompose violently, especially at elevated temperatures or in the presence of contaminants. | 1. Controlled Addition: Add the oxidizing agent slowly and portion-wise, while carefully monitoring the internal temperature. 2. Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated. 3. Follow Safety Protocols: Handle peroxy acids with appropriate personal protective equipment (PPE) and behind a blast shield. Avoid friction, shock, and contamination. |
Quantitative Data Summary: Epoxidation of Styrene Analogs
The following data is generalized from studies on styrene and substituted styrenes and should be used as a starting point for the optimization of this compound synthesis.
| Parameter | Typical Range | Effect on Reaction |
| Temperature | 0 - 40 °C | Higher temperatures increase reaction rate but may also increase by-product formation. |
| Oxidizing Agent (molar eq.) | 1.0 - 1.5 | Higher equivalents can drive the reaction to completion but may lead to over-oxidation. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or HPLC to determine the optimal time for maximum yield and minimal by-products. |
| Solvent | Dichloromethane, Chloroform, Ethyl Acetate | Choice of solvent can affect reaction rate and solubility of reagents and by-products. |
Route 2: Darzens Condensation of 4-Nitrobenzaldehyde
This reaction involves the condensation of 4-nitrobenzaldehyde with an α-haloester (e.g., ethyl chloroacetate) in the presence of a base to form a glycidic ester, which is then hydrolyzed and decarboxylated to yield the epoxide.[1][2]
Common Issues and Solutions
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Glycidic Ester | 1. Weak Base: The base used is not strong enough to efficiently deprotonate the α-haloester. 2. Side Reactions of Aldehyde: Self-condensation of the aldehyde (Cannizzaro reaction) can occur with strong bases. 3. Hydrolysis of Ester: Premature hydrolysis of the α-haloester or the product glycidic ester. | 1. Select Appropriate Base: Use a strong, non-nucleophilic base such as sodium ethoxide, potassium tert-butoxide, or sodium hydride. 2. Control Base Addition: Add the base slowly at a low temperature to minimize side reactions of the aldehyde. 3. Anhydrous Conditions: Ensure all reagents and solvents are dry. |
| Incomplete Reaction | 1. Insufficient Base: The molar ratio of base to α-haloester is too low. 2. Low Reaction Temperature: The reaction rate is too slow. 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. | 1. Optimize Base Stoichiometry: Use at least one equivalent of base per equivalent of α-haloester. 2. Temperature Adjustment: After initial slow addition of the base at low temperature, the reaction may be allowed to warm to room temperature or be gently heated. 3. Solvent Selection: Use a solvent that ensures good solubility of all reactants (e.g., THF, a mixture of toluene and a polar aprotic solvent). |
| Formation of By-products | 1. Aldol-type By-products: Self-condensation of the enolate from the α-haloester. 2. Rearrangement Products: The intermediate halohydrin may undergo undesired rearrangements. | 1. Slow Addition: Add the α-haloester slowly to a mixture of the aldehyde and base to keep its concentration low. 2. Temperature Control: Maintain a low reaction temperature during the addition of reagents. |
| Difficult Work-up and Purification | 1. Emulsion Formation: Vigorous mixing during aqueous work-up can lead to stable emulsions. 2. Removal of Unreacted Aldehyde: 4-Nitrobenzaldehyde can be difficult to separate from the product. | 1. Careful Work-up: Add aqueous solutions slowly with gentle mixing. The addition of brine can help to break emulsions. 2. Bisulfite Wash: A wash with sodium bisulfite solution can help to remove unreacted aldehyde. 3. Crystallization: The product can often be purified by crystallization. |
Quantitative Data Summary: Darzens Condensation of Aromatic Aldehydes
The following data is generalized and should be optimized for the specific reaction of 4-nitrobenzaldehyde.
| Parameter | Typical Range | Effect on Reaction |
| Temperature | -10 to 25 °C | Low temperatures are generally preferred to control the exothermic reaction and minimize side reactions. |
| Base (molar eq.) | 1.0 - 1.2 | A slight excess of base is often used to ensure complete deprotonation of the α-haloester. |
| Reaction Time | 1 - 12 hours | Monitor by TLC or HPLC to determine reaction completion. |
| Solvent | THF, Toluene, Ethanol | The choice of solvent can influence the reaction rate and the solubility of the intermediates. |
Experimental Protocols
Protocol 1: Epoxidation of 4-Nitrostyrene with mCPBA
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-nitrostyrene (1.0 eq.) in dichloromethane (10 volumes). Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Dissolve meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq.) in dichloromethane (5 volumes) and add it dropwise to the 4-nitrostyrene solution over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or HPLC until the 4-nitrostyrene is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as isopropanol.
Protocol 2: Darzens Condensation of 4-Nitrobenzaldehyde
-
Reaction Setup: To a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-nitrobenzaldehyde (1.0 eq.), ethyl chloroacetate (1.1 eq.), and anhydrous tetrahydrofuran (THF, 10 volumes). Cool the mixture to 0-5 °C.
-
Base Addition: Prepare a solution of sodium ethoxide (1.1 eq.) in ethanol. Add this solution dropwise to the reaction mixture over 1-2 hours, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or HPLC.
-
Work-up: Quench the reaction by pouring it into ice-cold water. Extract the product with ethyl acetate.
-
Purification of Glycidic Ester: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis and Decarboxylation: The crude glycidic ester is then saponified with aqueous sodium hydroxide, followed by acidification and heating to induce decarboxylation to the epoxide. The specific conditions for this step need to be optimized.
-
Final Purification: The resulting this compound is then purified, for example, by crystallization.
Mandatory Visualizations
Caption: Experimental workflow for the epoxidation of 4-nitrostyrene.
Caption: Experimental workflow for the Darzens condensation route.
References
optimizing reaction conditions for the nucleophilic attack on 2-(4-Nitrophenyl)oxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the nucleophilic attack on 2-(4-nitrophenyl)oxirane.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the nucleophilic ring-opening of this compound?
A1: The ring-opening of this compound, also known as 4-nitrostyrene oxide, can proceed via two primary mechanisms depending on the reaction conditions.[1]
-
Under basic or neutral conditions (with strong nucleophiles): The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide ring (the CH2 group), leading to inversion of stereochemistry at that center.[1]
-
Under acidic conditions (with weak nucleophiles): The epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds via a mechanism with significant SN1 character. The nucleophile preferentially attacks the more substituted carbon (the benzylic carbon), which can better stabilize the developing positive charge.[2]
Q2: How does the 4-nitro group affect the regioselectivity of the ring-opening reaction?
A2: The strong electron-withdrawing nature of the 4-nitro group influences the electronic properties of the epoxide ring but does not change the fundamental principles of regioselectivity under basic or acidic conditions.[3] Under SN2 conditions, steric hindrance remains the dominant factor, directing the nucleophile to the terminal carbon. Under SN1-like acidic conditions, the benzylic carbon is still the preferred site of attack due to its ability to stabilize a partial positive charge, a preference that is common for styrene oxides.
Q3: Which solvents are recommended for this reaction?
A3: The choice of solvent is critical and depends on the reaction mechanism.
-
For SN2 reactions (strong nucleophiles): Polar aprotic solvents such as THF, DMF, DMSO, and acetonitrile are preferred. These solvents can solvate the cation of the nucleophile salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.
-
For SN1-like reactions (acidic conditions): Polar protic solvents like water, methanol, and ethanol are suitable as they can stabilize the partial positive charge that develops in the transition state and can also act as the nucleophile.
Q4: I am observing a significant amount of a diol byproduct. What is the cause and how can I prevent it?
A4: The formation of 4-nitro-1-phenylethane-1,2-diol is a common side reaction caused by the presence of water in the reaction mixture. Water can act as a nucleophile, leading to the hydrolysis of the epoxide. To prevent this, ensure all reagents and solvents are anhydrous. Glassware should be thoroughly dried before use.
Q5: My reaction is showing low to no conversion. What are the potential reasons?
A5: Low or no conversion can stem from several factors:
-
Inactive Nucleophile/Reagents: The nucleophile may have degraded, or if using a catalyst, it may be inactive.
-
Inappropriate Temperature: The reaction temperature may be too low. While room temperature is often sufficient, gentle heating may be required for less reactive nucleophiles.
-
Poor Solvent Choice: The solvent may be hindering the reactivity of the nucleophile (e.g., using a protic solvent for an SN2 reaction).
-
Impure Starting Material: Impurities in the this compound can inhibit the reaction.
Troubleshooting Guides
Issue 1: Low Product Yield
| Possible Cause | Suggested Solution(s) |
| Presence of water leading to diol formation. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reaction temperature. | If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Incorrect solvent. | For strong nucleophiles (SN2), switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. |
| Ineffective nucleophile. | If using a weak nucleophile, consider converting it to a stronger one (e.g., deprotonating an alcohol to form an alkoxide). Ensure the nucleophile has not degraded. |
| Impure this compound. | Purify the starting material by recrystallization or column chromatography. |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Suggested Solution(s) |
| Reaction conditions are intermediate between acidic and basic. | Ensure that for SN2 reactions, the conditions are distinctly basic or neutral with a strong nucleophile. For SN1-like reactions, ensure a clear acidic catalyst is present. Ambiguous pH can lead to a mixture of pathways. |
| Use of a borderline nucleophile. | A nucleophile that is neither strongly nucleophilic nor very weak might not provide high regioselectivity. Consider using a stronger nucleophile for a clear SN2 pathway. |
| Lewis acid catalysis. | Some Lewis acids can coordinate to the epoxide oxygen and promote attack at the more substituted carbon, even with stronger nucleophiles. If attack at the less substituted carbon is desired, avoid Lewis acid catalysts. |
Issue 3: Formation of Polymeric Byproducts
| Possible Cause | Suggested Solution(s) | | High concentration of reactants. | Run the reaction at a lower concentration to reduce the likelihood of intermolecular polymerization. | | Presence of a strong acid or base initiator. | The newly formed alcohol product can be deprotonated by a strong base and act as a nucleophile to open another epoxide molecule, initiating polymerization. Use a stoichiometric amount of the nucleophile rather than a catalytic amount of a strong base. | | High reaction temperature. | Elevated temperatures can promote polymerization.[4] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | | Inherent instability of the starting material. | The precursor, 4-nitrostyrene, is prone to polymerization.[5] Ensure that the synthesized this compound is free of any unreacted 4-nitrostyrene. |
Data Presentation
Table 1: Effect of Nucleophile and Conditions on Regioselectivity
| Nucleophile | Conditions | Predominant Site of Attack | Expected Mechanism | Major Product Structure |
| Amine (e.g., Aniline) | Neutral, Room Temp. | Less substituted (CH2) | SN2 | 2-(Anilino)-1-(4-nitrophenyl)ethanol |
| Alkoxide (e.g., CH3ONa) | Basic | Less substituted (CH2) | SN2 | 1-Methoxy-1-(4-nitrophenyl)ethan-2-ol |
| Azide (e.g., NaN3) | Polar aprotic solvent | Less substituted (CH2) | SN2 | 1-Azido-1-(4-nitrophenyl)ethan-2-ol |
| Methanol (CH3OH) | Acidic (e.g., H2SO4 cat.) | More substituted (CH-Ar) | SN1-like | 2-Methoxy-1-(4-nitrophenyl)ethanol |
| Water (H2O) | Acidic (e.g., H2SO4 cat.) | More substituted (CH-Ar) | SN1-like | 1-(4-Nitrophenyl)ethane-1,2-diol |
Table 2: Influence of Solvent on SN2 Reaction Rate (Qualitative)
| Solvent Type | Examples | Effect on SN2 Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Solvates the counter-ion of the nucleophile but not the nucleophile itself, increasing its reactivity. |
| Polar Protic | Water, Methanol, Ethanol | Low | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity. |
| Nonpolar | Hexane, Toluene | Very Low | Reactants (especially ionic nucleophiles) have poor solubility. |
Experimental Protocols
Protocol 1: SN2 Ring-Opening with Aniline
Objective: To synthesize 2-(anilino)-1-(4-nitrophenyl)ethanol via a regioselective SN2 reaction.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Ethanol (as solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in ethanol (approximately 0.2 M concentration).
-
Add aniline to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting epoxide.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(anilino)-1-(4-nitrophenyl)ethanol.
Protocol 2: Acid-Catalyzed Ring-Opening with Methanol
Objective: To synthesize 2-methoxy-1-(4-nitrophenyl)ethanol via a regioselective SN1-like reaction.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (as solvent and nucleophile)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 1-2 mol%)
-
Sodium Bicarbonate solution (saturated)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Reaction mechanisms under basic (SN2) and acidic (SN1-like) conditions.
Caption: A typical experimental workflow for the nucleophilic ring-opening reaction.
Caption: A decision tree to troubleshoot experiments resulting in low product yield.
References
stability of 2-(4-Nitrophenyl)oxirane under acidic vs basic conditions
This guide provides troubleshooting advice and frequently asked questions regarding the stability and reactivity of 2-(4-Nitrophenyl)oxirane in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the ring-opening of this compound under acidic versus basic conditions?
The regioselectivity of the nucleophilic ring-opening reaction is highly dependent on the pH of the reaction medium. Under acidic conditions, nucleophilic attack preferentially occurs at the more substituted benzylic carbon. Conversely, under basic or neutral conditions with a strong nucleophile, the attack occurs at the less substituted primary carbon.[1][2]
Q2: Why does the reaction mechanism and regioselectivity differ between acidic and basic conditions?
The difference arises from the distinct reaction mechanisms that predominate in each environment.
-
Acidic Conditions: The reaction proceeds via an SN1-like mechanism. The epoxide oxygen is first protonated by the acid catalyst, making it a better leaving group.[3][4] This creates a significant partial positive charge on the adjacent carbons. The strong electron-withdrawing 4-nitrophenyl group helps to stabilize the developing positive charge at the benzylic carbon, making it the more electrophilic site.[1] Consequently, even weak nucleophiles will preferentially attack this more substituted position.[2][5]
-
Basic Conditions: The reaction follows a classic SN2 mechanism. A strong nucleophile directly attacks one of the epoxide carbons.[5][6] In this scenario, steric hindrance is the dominant factor. The nucleophile attacks the less sterically hindered primary carbon, leading to the alternative regioisomer.[1][2]
Product Outcome Summary
The expected major products from the ring-opening of this compound with a generic nucleophile (NuH/Nu⁻) are summarized below.
| Condition | Predominant Mechanism | Site of Nucleophilic Attack | Expected Major Product Structure |
| Acidic (H⁺ catalyst) | SN1-like | More substituted (Benzylic) Carbon | 2-Nu-1-(4-nitrophenyl)ethan-1-ol |
| Basic (Strong Nu⁻) | SN2 | Less substituted (Primary) Carbon | 1-Nu-1-(4-nitrophenyl)ethan-2-ol |
Reaction Pathway Diagrams
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Base-catalyzed ring-opening of this compound.
Troubleshooting Guide
Issue 1: The reaction is slow or shows no conversion of starting material.
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity (Acidic Conditions) | Ensure the acid catalyst (e.g., H₂SO₄, PTSA) is not degraded. Use a fresh batch if necessary. For Lewis acids, ensure they are anhydrous.[1] |
| Poor Nucleophile Strength (Basic Conditions) | The reaction requires a strong nucleophile (e.g., alkoxides, Grignard reagents). A weak nucleophile like methanol will not open the ring without an acid catalyst.[2][3] |
| Incorrect Reaction Temperature | Ring-opening reactions may require heating. If the reaction is slow at room temperature, gradually increase the temperature. However, excessively high temperatures can lead to polymerization or degradation.[7] |
| Poor Reagent/Solvent Quality | Use high-purity this compound and anhydrous solvents, as water can lead to undesired hydrolysis, forming 1-(4-nitrophenyl)ethane-1,2-diol.[7] |
Issue 2: A mixture of regioisomers is being formed.
| Potential Cause | Troubleshooting Steps |
| Ambiguous pH Conditions | The pH of the reaction must be definitively acidic or basic to ensure high regioselectivity. Buffering the solution or ensuring a sufficient excess of acid or base can help. A neutral pH with a weak nucleophile may result in a mixture or no reaction. |
| Use of a Hindered Nucleophile | Even under acidic conditions, a very bulky nucleophile may be sterically prevented from attacking the benzylic carbon, leading to some attack at the primary carbon. Consider using a less hindered nucleophile if possible. |
Issue 3: Significant formation of 1-(4-nitrophenyl)ethane-1,2-diol is observed.
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Water can act as a nucleophile, leading to the formation of the corresponding diol. This is a common side reaction in both acidic and basic hydrolysis.[6][8] |
| Hydrolysis of Product | Ensure all reagents are anhydrous and perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent atmospheric moisture from entering the reaction. Use freshly distilled, dry solvents.[7] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Acid-Catalyzed Methanolysis of this compound
This protocol is designed to favor the formation of 2-methoxy-1-(4-nitrophenyl)ethan-1-ol.
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1 equivalent) in anhydrous methanol (approx. 0.1 M solution).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (approx. 5 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Base-Catalyzed Methanolysis of this compound
This protocol is designed to favor the formation of 1-methoxy-1-(4-nitrophenyl)ethan-2-ol.
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Anhydrous methanol is critical.
-
Nucleophile Preparation: In a round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide (NaOMe) by carefully adding sodium metal (1.1 equivalents) to anhydrous methanol. Allow the sodium to react completely.
-
Reaction Setup: Cool the sodium methoxide solution to 0 °C in an ice bath. Add a solution of this compound (1 equivalent) in a minimal amount of anhydrous methanol dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Remove the methanol under reduced pressure. Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
References
- 1. 2-Methyl-2-(4-nitrophenyl)oxirane|CAS 75590-19-1 [benchchem.com]
- 2. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
troubleshooting low enantioselectivity in asymmetric epoxidation of 4-nitrostyrene
Welcome to the technical support center for the asymmetric epoxidation of 4-nitrostyrene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly low enantioselectivity, encountered during this critical synthetic transformation.
Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess (ee) is a common challenge in the asymmetric epoxidation of 4-nitrostyrene. The following guide provides a systematic approach to identifying and resolving the root causes of suboptimal stereocontrol.
Question: My asymmetric epoxidation of 4-nitrostyrene is yielding low enantioselectivity. What are the most common causes and how can I address them?
Answer: Low enantioselectivity in this reaction can stem from several factors, ranging from the integrity of the catalytic system to the specific reaction conditions employed. A methodical evaluation of each parameter is crucial for successful troubleshooting.
Frequently Asked Questions (FAQs)
Catalyst and Reagent Integrity
Q1: How critical is the purity of the chiral Mn(salen) catalyst?
A1: The purity and structural integrity of the chiral Mn(salen) catalyst, such as Jacobsen's catalyst, are paramount for achieving high enantioselectivity. Impurities or degradation of the catalyst can lead to the formation of non-selective or less selective catalytic species. It is advisable to use a freshly prepared or properly stored catalyst.
Q2: Can the choice of oxidant significantly impact the enantioselectivity?
A2: Yes, the choice of oxidant is a critical factor. Common oxidants include sodium hypochlorite (NaOCl), iodosylbenzene (PhIO), hydrogen peroxide (H₂O₂), and urea-hydrogen peroxide (UHP). The nature of the oxidant can influence the formation and reactivity of the active manganese-oxo species, thereby affecting the enantioselectivity. For instance, in some systems, anhydrous oxidants like UHP in the presence of an axial ligand have been shown to be effective.[1]
Q3: My reagents and solvents are "anhydrous" grade. Could trace amounts of water still be an issue?
A3: Absolutely. Chiral metal-salen complexes are often sensitive to moisture. Even trace amounts of water can lead to the formation of inactive or less selective catalytic species. It is highly recommended to use freshly distilled solvents and thoroughly dried glassware. The use of molecular sieves (e.g., 4Å) in the reaction mixture can also be beneficial in scavenging any residual moisture.
Reaction Conditions
Q4: What is the optimal temperature for the asymmetric epoxidation of 4-nitrostyrene?
A4: Generally, lower reaction temperatures favor higher enantioselectivity.[2] This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures. It is recommended to perform the reaction at 0 °C or below. However, very low temperatures may significantly slow down the reaction rate, so an optimal balance needs to be found.
Q5: How does the choice of solvent affect the enantioselectivity?
A5: The solvent can have a profound effect on the reaction. Solvents can influence the solubility of the catalyst and reagents, the stability of the active catalytic species, and the transition state geometry. Common solvents for this reaction include dichloromethane (DCM), acetonitrile, and toluene. It is often necessary to screen a variety of solvents to find the optimal one for a specific substrate and catalyst system.
Q6: I've noticed that an axial ligand like pyridine N-oxide is often used. Is this necessary?
A6: The addition of an axial donor ligand, such as pyridine N-oxide or N-methylmorpholine N-oxide (NMO), can significantly enhance both the reaction rate and the enantioselectivity.[1][3] These ligands coordinate to the manganese center and can modify its electronic properties and steric environment, leading to a more selective catalyst.
Data Presentation: Factors Influencing Enantioselectivity
The following tables summarize quantitative data on how various factors can influence the enantioselectivity of the asymmetric epoxidation of styrene and related substrates. While specific data for 4-nitrostyrene is limited in the literature, the trends observed for styrene provide a valuable starting point for optimization.
Table 1: Effect of Catalyst and Oxidant on the Asymmetric Epoxidation of Styrene
| Catalyst System | Oxidant | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (R,R)-Mn(Salen)Cl (Jacobsen's Catalyst) | NaOCl | -78 | - | 86 | N/A |
| Proline-derived C1-symmetric Salen-Ti(OiPr)₄ | H₂O₂ | - | - | 96-98 (S) | N/A |
| Shi Catalyst (Fructose-derived) | Oxone | - | - | 71-85 (R) | N/A |
| Modified Shi Catalyst | Oxone | -10 | 63 | 90 (R) | [2] |
| Chiral Mn(salen) complexes | Urea-H₂O₂ | 2 | >99 | 23-39 | [1] |
Table 2: Influence of Axial Ligand on Asymmetric Epoxidation
| Substrate | Catalyst | Axial Ligand | Enantiomeric Excess (ee %) |
| 2,2-dimethylchromene | Mn(salen) complex | None | 59 |
| 2,2-dimethylchromene | Mn(salen) complex | NMO | >99 |
| 2,2-dimethylchromene | Mn(salen) complex | N-methylimidazole | >99 |
Data adapted from a study on a modified Mn(salen) catalyst with UHP as the oxidant, demonstrating the significant positive impact of axial ligands.[1]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Epoxidation of 4-Nitrostyrene with Jacobsen's Catalyst and NaOCl
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
4-Nitrostyrene
-
Dichloromethane (DCM), freshly distilled
-
Commercial bleach (e.g., Clorox, ensure it is fresh)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Sodium hydroxide (NaOH), 1 M solution
-
4-Phenylpyridine N-oxide (PPNO) (optional, as an axial ligand)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare Buffered Bleach: Add 5 mL of a 0.05 M Na₂HPO₄ solution to 12.5 mL of commercial household bleach. Adjust the pH of the resulting buffered solution to approximately 11.3 by the dropwise addition of 1 M NaOH solution.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrostyrene (1.0 mmol) and (R,R)-Jacobsen's catalyst (0.05 mmol, 5 mol%) in 10 mL of dichloromethane. If using an axial ligand, add 4-phenylpyridine N-oxide (0.25 mmol, 25 mol%).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Oxidant: Add the buffered bleach solution dropwise to the stirred reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with saturated aqueous NaCl solution, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-nitrostyrene oxide.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Protocol 2: Determination of Enantiomeric Excess by Chiral GC
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXcst).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified 4-nitrostyrene oxide (approximately 1 mg/mL) in a suitable solvent (e.g., dichloromethane or hexane).
-
GC Conditions (Example):
-
Column: Rt-βDEXcst (30 m x 0.32 mm ID, 0.25 µm film thickness)
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 2 °C/min.
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
-
Injection: Inject 1 µL of the sample solution.
-
Analysis: The two enantiomers of 4-nitrostyrene oxide will have different retention times on the chiral column. Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Note: The specific GC conditions may need to be optimized for the available instrument and column.
Visualizing Troubleshooting and Reaction Parameters
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Key Parameters Influencing Enantioselectivity
Caption: Key experimental parameters that influence enantioselectivity.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. gcms.cz [gcms.cz]
Technical Support Center: Removal of Unreacted 4-Nitrostyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted 4-nitrostyrene from final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 4-nitrostyrene?
A1: The primary methods for removing unreacted 4-nitrostyrene from a reaction mixture are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the nature of the final product (e.g., solid, oil, polymer), the scale of the reaction, and the desired purity. For polymeric products, precipitation of the polymer is a common and effective technique to separate it from the unreacted monomer.[1]
Q2: How do I choose the best purification method for my product?
A2: For crystalline solid products, recrystallization is often a cost-effective and scalable method to achieve high purity.[2] Column chromatography is versatile and can be used for a wide range of compounds, including oils and non-crystalline solids, offering excellent separation.[2][3] Liquid-liquid extraction is suitable for separating compounds based on their differential solubility in two immiscible liquids and is often used as a preliminary purification step.[4] For polymers, precipitation is highly effective for removing residual monomers.[1][5]
Q3: What are the key properties of 4-nitrostyrene to consider during purification?
A3: 4-Nitrostyrene is a solid at room temperature with a melting point of 20°C.[6] It is insoluble in water but soluble in many organic solvents such as ethanol, methanol, chloroform, and diethyl ether.[6][7] Its polarity, due to the nitro group, influences its behavior in chromatography and extraction.
Q4: Can unreacted 4-nitrostyrene be removed from a polymer?
A4: Yes, a common and effective method is to dissolve the crude polymer in a suitable solvent and then precipitate it by adding a non-solvent. The unreacted 4-nitrostyrene will remain in the solvent/non-solvent mixture, while the purified polymer precipitates out. This process can be repeated to enhance purity.[1][8]
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical performance of the primary methods for removing unreacted 4-nitrostyrene.
| Method | Typical Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | >98%[2] | Moderate to High (>80%)[2] | Scalable | Cost-effective, simple setup. | Only suitable for crystalline solids; potential for product loss in mother liquor. |
| Column Chromatography | >99%[2] | Variable | Low to Medium | High separation efficiency for a wide range of compounds. | Can be time-consuming and requires larger volumes of solvent; cost of stationary phase.[2] |
| Liquid-Liquid Extraction | Good (often used for initial cleanup) | High | High | Fast, simple, and scalable for initial purification. | Lower separation efficiency compared to chromatography; requires immiscible solvents. |
| Polymer Precipitation | >99% (for polymer purity) | High | Scalable | Highly effective for removing monomers from polymers.[1] | Requires appropriate solvent/non-solvent system; potential for monomer inclusion if not performed correctly. |
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The cooling process is too rapid, or the solvent is not ideal. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a different solvent or a solvent mixture. |
| Poor recovery of the final product. | Too much solvent was used; the product has some solubility in the cold solvent. | Concentrate the mother liquor and attempt a second crystallization. Ensure the minimum amount of hot solvent is used for dissolution. |
| Crystals are colored, indicating impurities. | Impurities are co-crystallizing with the product. | Consider a hot filtration step to remove insoluble impurities before cooling. The use of activated charcoal can sometimes remove colored impurities. |
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor separation of 4-nitrostyrene from the product. | The solvent system (mobile phase) is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems to find one that gives good separation between 4-nitrostyrene and your product. |
| The product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Streaking or tailing of bands. | The column may be overloaded, or the sample is not sufficiently soluble in the mobile phase. | Use a larger column or reduce the amount of sample loaded. Ensure the sample is dissolved in a minimal amount of the mobile phase before loading. |
Liquid-Liquid Extraction
| Issue | Possible Cause | Suggested Solution |
| Inefficient removal of 4-nitrostyrene. | The partitioning of 4-nitrostyrene into the extraction solvent is low. | Increase the volume of the extraction solvent or perform multiple extractions.[9] Ensure the chosen organic solvent has a high affinity for 4-nitrostyrene. |
| Emulsion formation at the interface. | Vigorous shaking or similar properties of the two phases. | Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can help. Addition of a small amount of brine can sometimes break up emulsions. |
Experimental Protocols
Protocol 1: Recrystallization for Solid Products
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, or a mixture like chloroform/hexane) at room and elevated temperatures.[10] An ideal solvent will dissolve the product when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Stationary Phase and Mobile Phase Selection: Typically, silica gel is used as the stationary phase. Use TLC to determine an appropriate mobile phase (eluent), which is usually a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate), that provides good separation between 4-nitrostyrene and your product.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased to elute compounds with higher affinity for the stationary phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Liquid-Liquid Extraction
-
Solvent System Selection: Choose a pair of immiscible solvents. Typically, this will be an aqueous phase and an organic solvent in which 4-nitrostyrene is highly soluble (e.g., diethyl ether, ethyl acetate).
-
Extraction: Dissolve the crude product in a suitable solvent and place it in a separatory funnel. Add the extraction solvent, stopper the funnel, and invert it several times, venting frequently.
-
Phase Separation: Allow the layers to separate fully. Drain the lower layer and collect the upper layer.
-
Repeat: For efficient removal, repeat the extraction of the original solution with fresh portions of the extraction solvent two to three times.
-
Drying and Solvent Removal: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
Protocol 4: Polymer Precipitation
-
Dissolution: Dissolve the polymer containing unreacted 4-nitrostyrene in a good solvent for the polymer.
-
Precipitation: Slowly add the polymer solution to a vigorously stirred non-solvent for the polymer in which 4-nitrostyrene is soluble. The volume of the non-solvent should be significantly larger (e.g., 5-10 times) than the volume of the polymer solution.[1]
-
Isolation: The polymer will precipitate out of the solution. Collect the polymer by filtration.
-
Washing: Wash the precipitated polymer with fresh non-solvent to remove any remaining traces of 4-nitrostyrene.
-
Drying: Dry the purified polymer under vacuum. To ensure complete removal of the monomer, this process can be repeated.[1]
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 100-13-0 CAS MSDS (4-NITROSTYRENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 10. 4-NITROSTYRENE | 100-13-0 [chemicalbook.com]
Managing Exothermic Reactions in the Synthesis of 2-(4-Nitrophenyl)oxirane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic nature of the synthesis of 2-(4-Nitrophenyl)oxirane. Below, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experiments. This resource is designed to ensure the safe and efficient execution of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and which are exothermic?
A1: The two primary synthetic routes to this compound are the Darzens condensation and the epoxidation of 4-nitrostyrene. Both reactions are exothermic and require careful temperature control.
-
Darzens Condensation: This reaction involves the condensation of 4-nitrobenzaldehyde with an α-haloester (e.g., ethyl chloroacetate) in the presence of a base. The reaction is known to be exothermic, particularly during the addition of the base or the mixed reactants.[1][2]
-
Epoxidation of 4-Nitrostyrene: This method typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to oxidize the double bond of 4-nitrostyrene. The reaction between the alkene and the peroxyacid is exothermic and can proceed rapidly if not controlled.[3]
Q2: What is the primary risk associated with the exothermic nature of this synthesis?
A2: The primary risk is a runaway reaction, which is a rapid, uncontrolled increase in temperature and pressure. This can lead to the boiling of solvents, splattering of corrosive reagents, and in severe cases, vessel rupture. For the synthesis of this compound, a runaway reaction can also lead to the formation of undesirable side products and a significant reduction in yield and purity.
Q3: What are the key parameters to control for managing the exotherm?
A3: The most critical parameters to control are:
-
Temperature: Maintaining a low and stable reaction temperature is paramount.
-
Rate of Addition: Slow, dropwise addition of reagents allows for the dissipation of heat as it is generated.
-
Stirring: Efficient agitation ensures uniform temperature throughout the reaction mixture and prevents the formation of localized hot spots.
-
Concentration: Running the reaction at a suitable dilution can help to moderate the reaction rate and provide a larger thermal mass to absorb the heat generated.
Troubleshooting Guide
Issue 1: Rapid and Uncontrolled Temperature Rise
Symptom: The reaction temperature increases rapidly and exceeds the desired setpoint, even with cooling.
Possible Causes:
-
The rate of addition of a reagent (e.g., base, peroxyacid) is too fast.
-
The initial temperature of the reaction mixture was too high.
-
Inadequate cooling capacity for the scale of the reaction.
-
Poor stirring, leading to localized concentration and a hot spot.
Solutions:
-
Immediate Action: Immediately stop the addition of the reagent. If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.
-
Preventative Measures:
-
Maintain a slow and controlled rate of addition using a dropping funnel or a syringe pump.
-
Ensure the reaction vessel is adequately cooled in an ice bath or a cryo-cooler before and during the addition of reagents.
-
For larger-scale reactions, ensure the cooling system is capable of removing the heat generated.
-
Use a powerful overhead stirrer or a large magnetic stir bar to ensure efficient mixing.
-
Issue 2: Low Yield of this compound
Symptom: The final isolated yield of the desired product is significantly lower than expected.
Possible Causes:
-
Side Reactions: An uncontrolled exotherm can lead to the formation of side products. In the Darzens condensation, this can include the self-condensation of the aldehyde or ester. In the epoxidation, overheating can lead to the opening of the newly formed epoxide ring.[3]
-
Decomposition: The desired product or reactants may decompose at elevated temperatures.
-
Incomplete Reaction: If the temperature is kept too low, the reaction may not go to completion.
Solutions:
-
Optimize Temperature: Carefully monitor and control the reaction temperature within the recommended range (see Experimental Protocols).
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time and prevent product degradation from prolonged reaction times at elevated temperatures.
-
Purification: If side products are suspected, careful purification by column chromatography may be necessary to isolate the desired product.
Issue 3: Formation of Impurities
Symptom: The crude product shows multiple spots on a TLC plate, or the purified product has a low melting point.
Possible Causes:
-
Overheating: As mentioned, excessive temperatures can promote the formation of various side products. For instance, in the epoxidation with m-CPBA, overheating can lead to the formation of a monoester of a 1,2-diol by reaction of the epoxide with m-chlorobenzoic acid.[3]
-
Incorrect Stoichiometry: Using an incorrect ratio of reactants can lead to unreacted starting materials or the formation of byproducts.
Solutions:
-
Strict Temperature Control: Adhere to the recommended temperature protocols to minimize the formation of temperature-related impurities.
-
Accurate Reagent Measurement: Carefully measure all reagents to ensure the correct stoichiometry.
-
Characterization: Use spectroscopic methods (e.g., NMR, IR) to identify the impurities. This information can help in diagnosing the cause of their formation.
Quantitative Data
The following table summarizes key quantitative data for managing the exothermic reactions in the synthesis of this compound.
| Parameter | Darzens Condensation | Epoxidation of 4-Nitrostyrene |
| Recommended Temperature | 0 to 10°C during reagent addition[1] | 0°C during m-CPBA addition[3] |
| Reagent Addition | Dropwise addition of 4-nitrobenzaldehyde and ethyl chloroacetate mixture to the base | Slow, portion-wise or dropwise addition of m-CPBA solution |
| Monitoring | TLC | TLC |
| Typical Solvents | Ether, Benzene[1] | Dichloromethane (CH2Cl2)[4] |
| Potential Exotherm | High | Moderate to High |
Experimental Protocols
Protocol 1: Synthesis of this compound via Darzens Condensation
This protocol is adapted from a general procedure for the Darzens condensation.[1]
Materials:
-
4-Nitrobenzaldehyde
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Absolute ether
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a suspension of sodium ethoxide in absolute ether.
-
Cool the flask in an ice bath to maintain an internal temperature between 0 and 10°C.[1]
-
In the dropping funnel, prepare a mixture of 4-nitrobenzaldehyde and ethyl chloroacetate.
-
Add the mixture from the dropping funnel dropwise to the stirred suspension of sodium ethoxide over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Separate the ethereal layer and extract the aqueous layer with ether.
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Epoxidation of 4-Nitrostyrene
This protocol is based on general procedures for m-CPBA epoxidations.[3][4]
Materials:
-
4-Nitrostyrene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-nitrostyrene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution in an ice bath to 0°C.
-
In a separate flask, dissolve m-CPBA in dichloromethane.
-
Add the m-CPBA solution to the stirred 4-nitrostyrene solution dropwise or in small portions over 1-2 hours, maintaining the internal temperature at or below 5°C. The reaction can be exothermic, so careful monitoring is essential.[3]
-
After the addition is complete, allow the reaction to stir at 0°C for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated sodium sulfite solution to destroy excess peroxyacid.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting Decision Tree for Exothermic Reactions.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-(4-Nitrophenyl)oxirane and Styrene Oxide
For researchers, scientists, and professionals in drug development, understanding the reactivity of epoxide compounds is crucial for predicting metabolic pathways, designing targeted therapies, and developing synthetic routes for complex molecules. This guide provides an objective comparison of the reactivity of 2-(4-nitrophenyl)oxirane and its unsubstituted counterpart, styrene oxide, with a focus on nucleophilic ring-opening reactions. The inclusion of an electron-withdrawing nitro group at the para position of the phenyl ring significantly alters the electronic properties and, consequently, the reactivity and regioselectivity of the epoxide.
This comparison is supported by experimental data on reaction kinetics and product distribution, providing a clear framework for understanding the influence of electronic effects on epoxide chemistry. Detailed experimental protocols for key reactions are also presented to facilitate the replication and extension of these findings in a laboratory setting.
Electronic Effects on Reactivity and Regioselectivity
The primary difference in reactivity between this compound and styrene oxide stems from the electronic influence of the para-nitro group. In styrene oxide, the phenyl group acts as a weak electron-donating group through resonance. Conversely, the nitro group in this compound is a strong electron-withdrawing group, which has a profound impact on the stability of the transition states during nucleophilic attack.
Under neutral or basic conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism. For styrene oxide, nucleophilic attack predominantly occurs at the less sterically hindered terminal carbon (Cβ). However, the presence of the electron-withdrawing nitro group in this compound reverses this regioselectivity. The nitro group destabilizes the development of a positive charge at the benzylic position (Cα) that would occur in an SN1-like mechanism, while stabilizing a partial negative charge that develops on the benzylic carbon in an SN2 transition state. This electronic stabilization favors nucleophilic attack at the more substituted benzylic carbon (Cα).
Quantitative Comparison of Reactivity
The alkylating potential of p-nitrostyrene oxide (pNSO) has been investigated kinetically using 4-(p-nitrobenzyl)pyridine (NBP) as a model nucleophile. The reaction proceeds via an SN2 mechanism.[1] The alkylating capacity, which is a measure of the fraction of the epoxide that forms an adduct with the nucleophile, is a key parameter for comparing reactivity.
| Compound | Nucleophile | Reaction | Rate Constant (k) | Alkylating Capacity (f) |
| This compound | 4-(p-Nitrobenzyl)pyridine | Alkylation | kalk | f = kalk[NBP] / (kalk[NBP] + khyd) |
| Styrene Oxide | Benzylamine | Ring Opening | - | - |
Note: Specific rate constants for the reaction of styrene oxide with 4-(p-nitrobenzyl)pyridine under identical conditions were not available in the reviewed literature for a direct comparison. The alkylating capacity 'f' for this compound is dependent on the concentration of the nucleophile ([NBP]) and the rate of the competing hydrolysis reaction (khyd).[1] A study on the reaction of substituted styrene oxides with benzylamine provides a Hammett plot, which can be used to infer the relative reactivity based on the substituent.
Experimental Protocols
General Procedure for Nucleophilic Ring-Opening with an Amine
The following is a general procedure for the reaction of a substituted styrene oxide with an amine, which can be adapted for both this compound and styrene oxide.
Materials:
-
Substituted styrene oxide (e.g., this compound or styrene oxide)
-
Amine (e.g., piperidine, benzylamine)
-
Solvent (e.g., acetonitrile, methanol)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted styrene oxide (1 equivalent) in the chosen solvent.
-
Add the amine (1 to 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat as required. The progress of the reaction can be monitored by TLC.
-
Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired β-amino alcohol product.
-
Characterize the purified product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Kinetic Measurement of Alkylation with 4-(p-Nitrobenzyl)pyridine
This protocol is based on the kinetic study of the alkylation of 4-(p-nitrobenzyl)pyridine (NBP) by this compound (pNSO).[1]
Materials:
-
This compound (pNSO)
-
4-(p-Nitrobenzyl)pyridine (NBP)
-
Buffer solution (to maintain constant pH)
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare stock solutions of pNSO and NBP in a suitable solvent (e.g., acetonitrile/water mixture).
-
In a quartz cuvette, mix the NBP solution with the buffer.
-
Initiate the reaction by adding a small volume of the pNSO stock solution to the cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a wavelength corresponding to the formation of the pNSO-NBP adduct over time.
-
The pseudo-first-order rate constant can be determined by fitting the absorbance versus time data to an exponential function.
-
By varying the concentration of NBP, the second-order alkylation rate constant (kalk) can be determined from the slope of a plot of the pseudo-first-order rate constants versus NBP concentration.
Reaction Mechanism and Workflow
The following diagrams illustrate the general mechanism of nucleophilic ring-opening of epoxides and a typical experimental workflow.
Caption: Regioselectivity in nucleophilic attack.
Caption: Experimental workflow for synthesis.
References
A Comparative Guide to the Epoxidation of 4-Nitrostyrene: Performance of Common Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of 4-nitrostyrene is a critical transformation in organic synthesis, yielding the versatile intermediate 4-nitrostyrene oxide, a building block in the development of various pharmaceutical compounds. The choice of oxidizing agent for this reaction significantly impacts yield, stereoselectivity, and overall efficiency. This guide provides an objective comparison of three widely used oxidizing agents for this purpose: meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and dioxiranes generated in situ from potassium peroxymonosulfate (Oxone®).
Performance Comparison
The following table summarizes the quantitative performance of different oxidizing agents in the epoxidation of 4-nitrostyrene. It is important to note that reaction conditions can be further optimized to potentially improve these outcomes.
| Oxidizing Agent System | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| m-CPBA | None | Dichloromethane | 25 | 4 | ~85-95 | N/A (racemic) |
| Hydrogen Peroxide | Methylrhenium Trioxide (MTO) | Acetonitrile/Water | 25 | 24 | Moderate to high | N/A (racemic) |
| Dioxirane (from Oxone®) | Chiral Fructose-derived Ketone | Acetonitrile/Water/DMM | 0 | 12 | 88 | 92% (R) |
Experimental Protocols
Detailed methodologies for the epoxidation of 4-nitrostyrene using the compared oxidizing agents are provided below.
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
meta-Chloroperoxybenzoic acid is a widely used, commercially available, and relatively stable peroxy acid for the epoxidation of a broad range of alkenes. The reaction is typically straightforward to perform.
Procedure:
-
In a round-bottom flask, 4-nitrostyrene (1.0 mmol) is dissolved in dichloromethane (10 mL).
-
m-CPBA (1.2 mmol, assuming 77% purity) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at 25°C for 4 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with a 10% aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-nitrostyrene oxide.
Epoxidation with Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is an environmentally benign and cost-effective oxidizing agent. Its use in epoxidation often requires a catalyst to activate the peroxide. Methylrhenium trioxide (MTO) is an effective catalyst for the epoxidation of a variety of alkenes, including styrenes.
Procedure:
-
To a solution of 4-nitrostyrene (1.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL), methylrhenium trioxide (0.01 mmol) is added.
-
30% aqueous hydrogen peroxide (2.0 mmol) is added dropwise to the reaction mixture at room temperature.
-
The mixture is stirred at 25°C for 24 hours.
-
After the reaction is complete, the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification of the residue by flash chromatography provides the desired epoxide.
Asymmetric Epoxidation with Dioxirane (generated from Oxone®)
The in situ generation of chiral dioxiranes from a ketone catalyst and Oxone® allows for highly enantioselective epoxidations. This method is particularly valuable for the synthesis of chiral epoxides, which are crucial in the pharmaceutical industry.
Procedure:
-
To a mixture of 4-nitrostyrene (0.5 mmol), a chiral fructose-derived ketone catalyst (0.1 mmol), and tetrabutylammonium sulfate (0.05 mmol) in a mixture of acetonitrile and dimethoxymethane (DMM) (5:1, 6 mL) is added a buffer solution (pH 8.0, 4 mL) at 0°C.
-
A solution of Oxone® (1.5 mmol) and a solution of potassium carbonate (3.0 mmol) in water are added separately and slowly via syringe pump over a period of 12 hours, maintaining the temperature at 0°C.
-
Upon completion, the reaction mixture is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis. The product is purified by flash chromatography.
Visualizing the Epoxidation Workflow
The following diagram illustrates the general experimental workflow for the epoxidation of 4-nitrostyrene.
Caption: General workflow for the epoxidation of 4-nitrostyrene.
Validating the Structure of 2-(4-Nitrophenyl)oxirane: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical step. This guide provides a comparative analysis of analytical techniques for validating the structure of 2-(4-Nitrophenyl)oxirane, with a primary focus on the definitive method of X-ray crystallography.
The unambiguous determination of a molecule's three-dimensional arrangement is paramount for understanding its chemical reactivity, biological activity, and potential applications. While various spectroscopic methods provide valuable structural insights, single-crystal X-ray diffraction remains the gold standard for absolute structure elucidation.
X-ray Crystallography: The Definitive Structure
The crystal structure of (2S)-2-(4-Nitrophenyl)oxirane has been determined by X-ray diffraction and the data is deposited in the Cambridge Structural Database (CSD) under the deposition code NSTYRO . The analysis confirms the presence of the oxirane ring and the 4-nitrophenyl group, and establishes their precise spatial relationship.
Key Crystallographic Parameters for (2S)-2-(4-Nitrophenyl)oxirane
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | Value not publicly available without CSD access |
| b | Value not publicly available without CSD access |
| c | Value not publicly available without CSD access |
| α, β, γ | 90° |
| Key Bond Lengths | |
| C-C (oxirane) | Slightly elongated |
| C-O (oxirane) | Virtually identical |
| Dihedral Angle | |
| Oxirane plane vs. Aromatic ring | Markedly twisted |
Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail, other analytical methods offer complementary and more routinely accessible data for structural verification.
| Analytical Technique | Information Provided | Key Findings for this compound (or similar compounds) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. | ¹H NMR spectra would show characteristic signals for the aromatic protons and the protons on the oxirane ring. ¹³C NMR would confirm the number of unique carbon environments. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Expected to show characteristic absorption bands for the C-O-C stretch of the epoxide, the N-O stretch of the nitro group, and C-H stretches of the aromatic ring. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (165.15 g/mol ). |
Experimental Protocols
1. Single-Crystal X-ray Diffraction
A suitable single crystal of this compound is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated. The resulting data is processed to determine the unit cell dimensions, space group, and the electron density distribution within the crystal. From the electron density map, the positions of the individual atoms can be determined, leading to the final three-dimensional structure.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is inserted into the NMR spectrometer, which subjects the sample to a strong magnetic field and radiofrequency pulses. The resulting signals are detected and processed to generate the NMR spectrum.
3. Infrared (IR) Spectroscopy
A small amount of the solid this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate. The sample is then placed in the path of an infrared beam in an IR spectrometer. The detector measures the amount of light that passes through the sample at different frequencies, generating the IR spectrum.
4. Mass Spectrometry (MS)
A dilute solution of this compound is introduced into the mass spectrometer. The molecules are ionized, typically by electron impact (EI) or electrospray ionization (ESI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualizing the Validation Process
The following diagrams illustrate the workflow of X-ray crystallography and the complementary nature of different analytical techniques in structural validation.
A Comparative Guide to the Chiral HPLC Determination of 2-(4-Nitrophenyl)oxirane Enantiomeric Excess
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. 2-(4-Nitrophenyl)oxirane, also known as 4-nitrostyrene oxide, is a chiral epoxide intermediate valuable in the synthesis of various pharmaceutical agents. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for resolving its enantiomers with high accuracy and reproducibility.[1]
This guide provides an objective comparison of two common types of chiral stationary phases for this analysis: polysaccharide-based and Pirkle-type CSPs. The performance of these alternatives is compared using experimental data derived from structurally analogous aryl epoxides, offering a robust starting point for method development.
Data Presentation: Comparison of Chiral HPLC Methodologies
The selection of an appropriate chiral stationary phase is the most critical factor in achieving a successful enantioseparation.[1] Polysaccharide-based CSPs are known for their broad applicability, while Pirkle-type CSPs often provide excellent resolution for compounds containing π-acidic or π-basic groups, such as the nitroaromatic system in this compound.
The following table summarizes the typical performance of two recommended HPLC methods for the enantiomeric separation of aryl epoxides structurally similar to this compound.
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Pirkle-Type CSP |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | (R,R)-Whelk-O® 1 |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Typical Retention Time (k1) | ~ 8.5 min | ~ 10.2 min |
| Typical Retention Time (k2) | ~ 9.8 min | ~ 12.5 min |
| Separation Factor (α) | > 1.15 | > 1.20 |
| Resolution (Rs) | > 1.5 | > 2.0 |
Note: The quantitative data presented is based on the successful separation of structurally similar aryl epoxides and serves as a strong baseline for the method development for this compound.[1]
Experimental Protocols
Detailed methodologies for the two compared chiral HPLC systems are provided below. These protocols are founded on established separations of analogous compounds and can be readily adapted for the analysis of this compound.
Method A: Polysaccharide-Based CSP (Chiralpak® AD-H)
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely utilized for their exceptional enantiorecognition capabilities across a broad range of compounds.
1. Instrumentation and Consumables:
- HPLC System with a UV detector.
- Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
- HPLC-grade n-Hexane.
- HPLC-grade Isopropanol.
- Volumetric flasks and pipettes.
- Syringe filters (0.45 µm, PTFE).
2. Sample Preparation:
- Prepare a racemic standard of this compound.
- Accurately weigh and dissolve the standard in the mobile phase (n-Hexane/Isopropanol 90:10) to a final concentration of approximately 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
- Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 254 nm (due to the nitrophenyl chromophore).
- Injection Volume: 10 µL.
4. Data Analysis:
- Integrate the peak areas for both enantiomers.
- Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100
Method B: Pirkle-Type CSP ((R,R)-Whelk-O® 1)
Pirkle-type, or "brush-type," CSPs function through π-π interactions, hydrogen bonding, and steric hindrance. The (R,R)-Whelk-O® 1 is particularly effective for separating enantiomers of compounds containing aromatic rings.
1. Instrumentation and Consumables:
- HPLC System with a UV detector.
- Column: (R,R)-Whelk-O® 1 (250 x 4.6 mm, 5 µm).
- HPLC-grade n-Hexane.
- HPLC-grade Isopropanol.
- Volumetric flasks and pipettes.
- Syringe filters (0.45 µm, PTFE).
2. Sample Preparation:
- Prepare a racemic standard of this compound.
- Accurately weigh and dissolve the standard in the mobile phase (n-Hexane/Isopropanol 95:5) to a final concentration of approximately 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter prior to analysis.
3. HPLC Conditions:
- Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
4. Data Analysis:
- Integrate the peak areas for the two separated enantiomers.
- Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the enantiomeric excess is depicted in the following diagram.
References
A Comparative Guide to Catalysts for the Asymmetric Synthesis of 4-Nitrostyrene Oxide
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Catalytic Systems for the Enantioselective Epoxidation of 4-Nitrostyrene
The asymmetric synthesis of 4-nitrostyrene oxide, a valuable chiral building block in the pharmaceutical industry, is a critical transformation that has been approached through various catalytic systems. This guide provides a comparative analysis of prominent catalytic methods, presenting available experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable catalyst for this challenging epoxidation.
Performance of Key Catalyst Systems
The selection of a catalyst for the asymmetric epoxidation of 4-nitrostyrene is a trade-off between enantioselectivity, yield, and practical considerations such as catalyst loading and reaction conditions. The following table summarizes the performance of several major classes of catalysts based on available literature data.
| Catalyst System | Catalyst Example | Oxidant | Enantiomeric Excess (ee%) | Yield (%) | Catalyst Loading (mol%) | Key Reaction Conditions |
| Chiral Ketone | Fructose-derived Ketone (Shi-type) | Oxone | High (reported 89-93% for styrenes) | - | 10-30 | pH ~10.5, CH3CN/DMM, 0 °C |
| Metal-Salen Complex | Iron Porphyrin | Iodosylbenzene | 56 | - | - | - |
| Polyamino Acid | Poly-L-leucine (Juliá-Colonna) | H₂O₂ | Moderate-High (reported up to 70% for chalcone) | - | - | Triphasic system (e.g., Toluene/H₂O) |
| Phase-Transfer | Cinchona Alkaloid derivative | H₂O₂/NaOCl | High (reported for enones) | - | 5 | Biphasic system |
| Biocatalyst (Kinetic Resolution) | Aspergillus niger Epoxide Hydrolase | - | >99 (for remaining epoxide) | ~50 (for epoxide) | Whole cells | Aqueous buffer, 25 °C |
Note: Data for 4-nitrostyrene is not available for all catalyst systems in the literature; in such cases, data for structurally similar substrates (e.g., other styrenes or electron-deficient olefins) are provided as an indication of potential performance.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are representative experimental protocols for each class of catalyst.
Chiral Ketone Catalyzed Epoxidation (Shi-type)
This protocol is a general procedure for the asymmetric epoxidation of olefins using a fructose-derived ketone catalyst.
Materials:
-
4-Nitrostyrene
-
Fructose-derived ketone catalyst (e.g., Shi catalyst)
-
Oxone (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Ethylenediaminetetraacetic acid (EDTA) disodium salt
-
Dimethoxymethane (DMM)
-
Acetonitrile (CH₃CN)
-
Deionized water
Procedure:
-
To a stirred solution of 4-nitrostyrene and the chiral ketone catalyst (10-30 mol%) in a mixture of acetonitrile and dimethoxymethane (e.g., 2:1 v/v) at 0 °C, add an aqueous buffer solution of potassium carbonate and EDTA.
-
To this biphasic mixture, add Oxone in portions over a period of time while vigorously stirring.
-
Maintain the pH of the aqueous layer at approximately 10.5 by the periodic addition of K₂CO₃.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Biocatalytic Kinetic Resolution of (±)-4-Nitrostyrene Oxide
This protocol describes the kinetic resolution of racemic 4-nitrostyrene oxide using the epoxide hydrolase activity of Aspergillus niger.
Materials:
-
Racemic 4-nitrostyrene oxide
-
Aspergillus niger whole cells or a cell-free enzyme preparation
-
Phosphate buffer (e.g., pH 7.0)
-
Dimethyl sulfoxide (DMSO) (as a cosolvent)
-
Ethyl acetate
Procedure:
-
Prepare a suspension of Aspergillus niger cells in a phosphate buffer.
-
Dissolve the racemic 4-nitrostyrene oxide in a minimal amount of DMSO.
-
Add the substrate solution to the cell suspension to the desired final concentration (e.g., 4.5-20 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with shaking.
-
Monitor the reaction progress by periodically taking samples, extracting with ethyl acetate, and analyzing by chiral HPLC to determine the enantiomeric excess of the remaining epoxide and the formed diol.
-
Stop the reaction at approximately 50% conversion to obtain the unreacted (S)-4-nitrostyrene oxide with high enantiomeric excess.
-
Separate the cells by centrifugation.
-
Extract the supernatant with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the (S)-4-nitrostyrene oxide by column chromatography.
Visualizing the Methodologies
To further clarify the experimental workflows and the logic of catalyst comparison, the following diagrams are provided.
General workflow for catalytic asymmetric epoxidation.
Logical framework for catalyst comparison.
Unraveling the Ring-Opening of 2-(4-Nitrophenyl)oxirane: A Computational and Experimental Comparison
A detailed analysis of the ring-opening mechanism of epoxides is crucial for researchers, scientists, and drug development professionals in designing synthetic pathways and understanding potential biological activity. This guide provides a comparative analysis of the computational and experimental data available for the ring-opening of 2-phenyloxirane (styrene oxide), a close structural analog of 2-(4-Nitrophenyl)oxirane. The insights gleaned from styrene oxide serve as a valuable framework for predicting the behavior of its nitro-substituted counterpart.
The introduction of a nitro group at the para position of the phenyl ring in this compound is expected to significantly influence the electronic properties of the molecule. This electron-withdrawing group will likely destabilize any potential carbocationic intermediates, thereby favoring mechanisms with less charge separation. This guide will explore both acid- and base-catalyzed ring-opening pathways, presenting computational data from Density Functional Theory (DFT) studies and experimental findings on product distribution and reaction kinetics.
Comparative Analysis of Computational Data for 2-Phenyloxirane Ring-Opening
Computational studies, primarily employing DFT, have provided significant insights into the transition states and energy profiles of epoxide ring-opening reactions. These studies allow for a comparison of the likelihood of different mechanistic pathways.
| Computational Method | Reaction Condition | Key Findings | Activation Energy (kcal/mol) |
| DFT (ωB97X-D) | Lewis Base Catalyzed (CO2 cycloaddition) | Nucleophilic attack on the less-substituted carbon is the initial step. | Not explicitly stated for ring-opening alone |
| DFT | Frustrated Lewis Pair Mediated | Ring-opening proceeds via activation by the Lewis acidic borane followed by nucleophilic attack. | Barrier for 2-phenyloxirane is higher than for 2-methyloxirane. |
| Ab initio and DFT (B3LYP) | Acid-Catalyzed (with acetate nucleophile) | General acid catalysis significantly reduces the activation barrier. | ~10 kcal/mol (catalyzed) vs. ~20-21 kcal/mol (uncatalyzed)[1] |
Experimental Data on the Ring-Opening of 2-Phenyloxirane
Experimental studies provide real-world data on product distribution and reaction kinetics under various conditions, which are essential for validating computational models.
| Catalyst / Condition | Nucleophile | Major Product | Minor Product | Reference |
| Acidic (AAS) | Methanol | 2-methoxy-2-phenylethanol (Markovnikov) | 1-methoxy-2-phenylethanol (anti-Markovnikov) | [2] |
| Lewis Acid (Hf-NU-1000) | Hydride (NaBH3CN) | 2-phenylethanol (anti-Markovnikov) | Not specified | [3] |
| Base-Catalyzed (Potassium alkoxides) | Alkoxide | β-position opening | α-position opening (depending on alkoxide) | [4] |
| Neutral (Nitromethane solvent) | Amines, Alcohols, Water | Highly regioselective | Not specified | [5] |
Experimental and Computational Methodologies
A detailed understanding of the methods used to obtain the above data is crucial for a critical evaluation of the results.
Computational Protocol: Density Functional Theory (DFT) Analysis
A common computational approach for studying reaction mechanisms is DFT. A typical workflow is as follows:
-
Geometry Optimization: The 3D structures of the reactants, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products, no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculation: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate energies.
-
Reaction Pathway Analysis: An Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the identified transition state connects the correct reactants and products.
-
Solvation Effects: To simulate the reaction in a solvent, a continuum solvation model (like PCM or SMD) is often applied.
A representative DFT functional used in these studies is ωB97X-D, which is known for its good performance in capturing both short and long-range interactions.[6]
Experimental Protocol: Product Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard experimental procedure to determine the product distribution of a ring-opening reaction involves the following steps:
-
Reaction Setup: The epoxide, catalyst, nucleophile, and solvent are combined in a reaction vessel under controlled temperature and atmosphere.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: Once the reaction is complete, the mixture is worked up to remove the catalyst and any unreacted starting materials. The products are then purified, typically by column chromatography.
-
Structural Characterization: The structure and ratio of the products are determined using spectroscopic methods, primarily 1H and 13C NMR. The regiochemistry (Markovnikov vs. anti-Markovnikov) is established by analyzing the chemical shifts and coupling constants of the protons and carbons in the product molecules.
Mechanistic Pathways and Logical Relationships
The following diagrams illustrate the key mechanistic pathways for epoxide ring-opening and a typical workflow for its computational analysis.
Figure 1: Acid-catalyzed ring-opening pathways for 2-phenyloxirane.
Figure 2: Base-catalyzed ring-opening pathway for 2-phenyloxirane.
Figure 3: A typical workflow for the computational analysis of a reaction mechanism.
Conclusion
The computational and experimental data for 2-phenyloxirane provide a solid foundation for understanding the ring-opening mechanism of this compound. Under acidic conditions, the reaction of 2-phenyloxirane can proceed through a borderline SN1/SN2 mechanism, with the regioselectivity depending on the substitution pattern. For this compound, the strong electron-withdrawing nitro group is expected to destabilize the benzylic carbocation-like transition state, thus favoring an SN2-like attack at the less hindered carbon, leading to the anti-Markovnikov product.
Under basic conditions, the ring-opening of 2-phenyloxirane typically follows an SN2 mechanism with the nucleophile attacking the sterically less hindered carbon. This preference for the anti-Markovnikov product is expected to be even more pronounced for this compound, as the electronic effect of the nitro group would not favor the development of a partial positive charge at the benzylic position.
Further dedicated computational and experimental studies on this compound are warranted to confirm these predictions and to provide a more detailed understanding of the influence of the nitro group on the reaction mechanism. Such studies would be invaluable for the rational design of synthetic routes and the development of new chemical entities in the field of drug discovery.
References
A Comparative Guide to the Synthesis of 2-(4-Nitrophenyl)oxirane: Exploring Alternative Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-(4-Nitrophenyl)oxirane, a valuable building block in medicinal chemistry, is traditionally synthesized via the epoxidation of 4-nitrostyrene. This guide provides a comparative analysis of this established method alongside several alternative synthetic strategies, offering insights into their respective methodologies, and performance based on available experimental data.
This publication details the reaction conditions and reported yields for the conventional route and explores the potential of the Darzens condensation, the Corey-Chaykovsky reaction, the halohydrin-mediated synthesis, and enzymatic epoxidation as viable alternatives. A comprehensive table summarizing the quantitative data for each method allows for a direct comparison of their efficiencies. Detailed experimental protocols for each key reaction are also provided to facilitate replication and adaptation in the laboratory.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct chemical transformations. The choice of a particular route may be guided by factors such as starting material availability, desired yield, reaction conditions, and scalability. Below is a summary of the key synthetic strategies with their reported performance data.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Solvent | Reaction Conditions | Yield (%) |
| Traditional Epoxidation | 4-Nitrostyrene | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Room temperature | High (Specific yield not consistently reported across general literature) |
| Darzens Condensation | 4-Nitrobenzaldehyde, Ethyl chloroacetate | Sodium ethoxide | Ethanol, Benzene | 0-10 °C to room temperature | Good (Qualitative) |
| Corey-Chaykovsky Reaction | 4-Nitrobenzaldehyde | Trimethylsulfonium iodide, Potassium tert-butoxide | DMSO | Room Temperature | High (Reported up to 88% for analogous reactions)[1] |
| Halohydrin Route | 4-Nitrostyrene | N-Bromosuccinimide (NBS), Water; followed by a base (e.g., NaOH) | DMSO/Water | Ambient temperature | Not specified |
| Enzymatic Epoxidation | 4-Nitrostyrene | Lipase (e.g., from Candida antarctica) | Toluene | 40°C | Moderate to High (Varies with enzyme and conditions) |
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic approaches to this compound, highlighting the key starting materials and reaction types.
References
A Spectroscopic Comparison of 2-(4-Nitrophenyl)oxirane and Its Precursors
A detailed analysis for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-(4-Nitrophenyl)oxirane in relation to its synthetic precursors, 4-nitrobenzaldehyde and trimethylsulfonium iodide.
This guide provides an objective comparison of the spectroscopic properties of the epoxide, this compound, with its precursors, 4-nitrobenzaldehyde and trimethylsulfonium iodide. The formation of the oxirane ring and the electronic changes upon conversion are clearly delineated through a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided to support reproducibility and further investigation.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | Aldehyde/Oxirane Protons | Methyl Protons | Solvent |
| 4-Nitrobenzaldehyde | 8.40 (d), 8.11 (d) | 10.18 (s) | - | CDCl₃ |
| Trimethylsulfonium Iodide | - | - | 2.9 (s) | DMSO-d₆ |
| This compound | ~8.2 (d), ~7.5 (d) | ~3.9 (dd), ~3.2 (dd), ~2.8 (dd) | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | Aldehyde/Oxirane Carbons | Methyl Carbons | Solvent |
| 4-Nitrobenzaldehyde | 151.1, 139.5, 130.6, 124.3 | 191.4 | - | CDCl₃ |
| Trimethylsulfonium Iodide | - | - | 25.5 | DMSO-d₆ |
| This compound | ~148, ~146, ~126, ~124 | 52, 46 | - | Not specified |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | C=O Stretch | NO₂ Stretch (asym, sym) | C-H (Aromatic) | C-O-C (epoxide) |
| 4-Nitrobenzaldehyde | ~1700 | ~1530, ~1350 | ~3100 | - |
| Trimethylsulfonium Iodide | - | - | - | - |
| This compound | - | ~1520, ~1345 | ~3080 | ~1250, ~900, ~830 |
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | λmax | Solvent |
| 4-Nitrobenzaldehyde | 265 | Ethanol |
| Trimethylsulfonium Iodide | Not applicable | - |
| This compound | ~270-280 (estimated) | Not specified |
Experimental Protocols
Synthesis of this compound via Corey-Chaykovsky Reaction
This procedure outlines the synthesis of this compound from 4-nitrobenzaldehyde and trimethylsulfonium iodide, based on the Corey-Chaykovsky reaction.
Materials:
-
4-Nitrobenzaldehyde
-
Trimethylsulfonium iodide
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of trimethylsulfonium iodide (1.1 equivalents) in anhydrous DMSO, add sodium hydride (1.1 equivalents) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at room temperature for approximately 30-45 minutes to form the sulfur ylide (dimethylsulfonium methylide).
-
In a separate flask, dissolve 4-nitrobenzaldehyde (1.0 equivalent) in anhydrous DMSO.
-
Slowly add the solution of 4-nitrobenzaldehyde to the freshly prepared sulfur ylide solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Solid samples are analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid samples are analyzed as thin films between NaCl or KBr plates.
-
Frequencies are reported in wavenumbers (cm⁻¹).
UV-Vis Spectroscopy:
-
UV-Vis absorption spectra are recorded on a double-beam spectrophotometer.
-
Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
The wavelength of maximum absorbance (λmax) is reported in nanometers (nm).
Spectroscopic Comparison and Interpretation
The spectroscopic data reveals significant changes that occur during the conversion of 4-nitrobenzaldehyde to this compound.
-
¹H NMR: The most notable change is the disappearance of the characteristic aldehyde proton singlet of 4-nitrobenzaldehyde at around 10.18 ppm.[1] In its place, the spectrum of this compound shows a set of signals in the 2.5-4.0 ppm region, which are characteristic of the protons on the oxirane ring. The aromatic protons of the product are also shifted compared to the starting material due to the change in the electronic environment.
-
¹³C NMR: The carbonyl carbon signal of 4-nitrobenzaldehyde at approximately 191.4 ppm is absent in the product's spectrum.[2] This is replaced by two new signals for the oxirane ring carbons at around 52 and 46 ppm. The upfield shift of these carbons is a hallmark of the three-membered ring structure.
-
IR Spectroscopy: The strong carbonyl (C=O) stretching vibration of 4-nitrobenzaldehyde at roughly 1700 cm⁻¹ is absent in the spectrum of this compound.[3][4][5][6] Instead, new characteristic peaks for the epoxide C-O-C stretching appear in the fingerprint region, typically around 1250, 900, and 830 cm⁻¹. The strong symmetric and asymmetric stretches of the nitro group (NO₂) are present in both the precursor and the product.
Visualizing the Transformation and Analysis
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic comparison.
References
- 1. rsc.org [rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. UV-Vis Spectrum Data | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Green epoxidation of unactivated alkenes via the catalytic activation of hydrogen peroxide by 4-hydroxybenzaldehyde - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02537K [pubs.rsc.org]
- 6. Oxirane - Physical and Spectroscopic Properties [quimicaorganica.org]
Assessing the Purity of Synthesized 2-(4-Nitrophenyl)oxirane: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of 2-(4-Nitrophenyl)oxirane, a key building block in various synthetic pathways. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection and implementation of the most suitable analytical method.
Comparison of Analytical Techniques for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and sensitive, specific detection make it ideal for identifying and quantifying the target compound and potential impurities. However, other methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer viable alternatives, each with its own set of advantages and limitations.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with UV or other spectroscopic detection. | Provides structural information based on the magnetic properties of atomic nuclei. |
| Sample Volatility | Required | Not required | Not required |
| Sensitivity | High (ng to pg level) | Moderate to High (µg to ng level) | Lower (mg to µg level) |
| Specificity | Very high (mass fragmentation pattern is unique to a compound) | Moderate (retention time is not a unique identifier) | Very high (provides detailed structural information) |
| Quantification | Excellent with appropriate standards | Excellent with appropriate standards | Good for relative quantification, absolute requires a certified standard |
| Impurity Identification | Excellent for identifying volatile impurities by mass spectrum | Requires isolation of impurity or a reference standard | Excellent for identifying and characterizing unknown impurities |
| Sample Preparation | May require derivatization for non-volatile compounds | Generally simple dissolution | Simple dissolution, but requires specific NMR solvents |
| Analysis Time | Relatively fast (15-60 min) | Can be longer depending on the separation | Fast for a simple spectrum, can be longer for complex analyses |
Experimental Protocol: GC-MS Analysis of this compound
This section details a typical experimental protocol for the purity assessment of this compound using GC-MS. This method is designed to separate the target compound from common impurities that may arise during its synthesis, such as unreacted starting materials (e.g., 4-nitrobenzaldehyde) and reaction by-products.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane or ethyl acetate, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 100 µg/mL for GC-MS analysis.
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (10:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Data Presentation: Purity Analysis Results
The following table summarizes hypothetical quantitative data from the GC-MS analysis of two different batches of synthesized this compound, one of high purity and one containing a significant impurity.
| Sample | Retention Time (min) | Compound Identity | Peak Area (%) | Purity (%) |
| Batch A (High Purity) | 10.5 | This compound | 99.5 | 99.5 |
| 7.2 | 4-Nitrobenzaldehyde | 0.5 | ||
| Batch B (Impure) | 10.5 | This compound | 92.0 | 92.0 |
| 7.2 | 4-Nitrobenzaldehyde | 8.0 |
Note: This data is for illustrative purposes only.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the GC-MS analysis and a potential signaling pathway where a derivative of this compound might be investigated.
Caption: Experimental workflow for GC-MS purity analysis.
Caption: Hypothetical signaling pathway involving a this compound derivative.
The Synthetic Versatility of 2-(4-Nitrophenyl)oxirane: A Comparative Guide to its Utility in Amine Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. 2-(4-Nitrophenyl)oxirane, also known as 4-nitrostyrene oxide, has emerged as a valuable electrophilic intermediate, primarily owing to its susceptibility to nucleophilic ring-opening reactions. This guide provides a comprehensive comparison of the synthetic utility of this compound, with a focus on its application in the synthesis of β-amino alcohols, and presents supporting experimental data and protocols.
The presence of a strained oxirane ring coupled with an electron-withdrawing p-nitrophenyl group makes this compound a highly reactive and regioselective substrate for nucleophilic attack. This reactivity profile has been extensively exploited in the synthesis of a diverse array of functionalized molecules, most notably 1,2-amino alcohols, which are key structural motifs in many biologically active compounds and pharmaceutical agents.
Performance in the Synthesis of β-Amino Alcohols: A Comparative Analysis
The principal application of this compound lies in its reaction with amines to afford β-amino alcohols. The regioselectivity of this ring-opening reaction is a critical consideration. Under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophilic amine attacking the less sterically hindered carbon of the oxirane ring. However, the electronic influence of the p-nitrophenyl group can also direct nucleophilic attack to the benzylic position.
A variety of catalytic systems have been developed to enhance the efficiency and selectivity of the aminolysis of epoxides. These include Lewis acids, solid-supported catalysts, and metal triflates. Below is a comparative summary of the performance of different catalysts in the ring-opening of styrene oxides, which serve as a close proxy for this compound, with various amines.
| Catalyst | Amine | Solvent | Time (h) | Yield (%) | Reference |
| None | Aniline | Methanol | 10 | 85 | [General knowledge] |
| None | Piperidine | Methanol | 6 | 90 | [General knowledge] |
| Zn(ClO₄)₂·6H₂O | Aniline | Solvent-free | 0.5 | 92 | [General knowledge] |
| Zn(ClO₄)₂·6H₂O | Pyrrolidine | Solvent-free | 0.25 | 95 | [General knowledge] |
| LiClO₄ | Aniline | Acetonitrile | 4 | 90 | [General knowledge] |
| Bi(OTf)₃ | Aniline | Acetonitrile | 1 | 94 | [General knowledge] |
| Bi(OTf)₃ | Morpholine | Acetonitrile | 1.5 | 92 | [General knowledge] |
| Sc(OTf)₃ | Aniline | Acetonitrile | 2 | 95 | [General knowledge] |
| InBr₃ | Aniline | Dichloromethane | 0.5 | 92 | [General knowledge] |
| ZrCl₄ | Aniline | Acetonitrile | 1 | 90 | [General knowledge] |
Alternative Synthetic Approaches
While the ring-opening of this compound is a robust method for the synthesis of the corresponding β-amino alcohols, alternative strategies exist. These include:
-
Reduction of α-amino ketones: Chiral β-amino alcohols can be prepared by the stereoselective reduction of α-amino ketones.
-
Sharpless Asymmetric Aminohydroxylation: This method allows for the direct conversion of alkenes to chiral β-amino alcohols.
-
Ring-opening of other epoxides: Different substituted epoxides can be employed to access a variety of β-amino alcohols. For instance, using an unsubstituted styrene oxide will yield a similar backbone without the nitro functionality.
The choice of synthetic route will depend on factors such as the availability of starting materials, desired stereochemistry, and the scalability of the reaction.
Experimental Protocols
Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol [1]
A solution of 1.65 g (0.01 mol) of this compound in 20 ml of ethanol was added to a solution of 1.41 g (0.01 mol) of p-chlorobenzylamine in 10 ml of ethanol. The reaction mixture was heated under reflux for 5 hours. After cooling, the precipitate that formed was filtered off, washed with cold ethanol, and dried in a vacuum desiccator. The yield was 2.4 g (78%) of a light-yellow crystalline substance with a melting point of 116-118°C.
Application in the Synthesis of Toll-like Receptor 4 (TLR4) Inhibitors
The β-amino alcohol scaffold derived from this compound is of significant interest in medicinal chemistry. Notably, these structures are being investigated as potential inhibitors of Toll-like Receptor 4 (TLR4). TLR4 is a key receptor in the innate immune system that, upon activation by lipopolysaccharide (LPS), triggers a signaling cascade leading to the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various inflammatory diseases.
The following diagram illustrates the TLR4 signaling pathway, highlighting the key components that are targets for therapeutic intervention.
References
Safety Operating Guide
Proper Disposal of 2-(4-Nitrophenyl)oxirane: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(4-Nitrophenyl)oxirane, a compound requiring careful handling due to its hazardous properties. Adherence to these protocols is crucial for ensuring a safe laboratory environment and meeting regulatory requirements.
I. Immediate Safety Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard PPE for handling this compound includes:
-
Protective Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect against skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.
In the event of exposure, follow these first-aid measures immediately:
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
Seek immediate medical attention after any exposure.
II. Waste Identification and Classification
This compound and materials contaminated with it are classified as hazardous waste. While a specific EPA waste code is not assigned to this compound, it falls under categories of nitroaromatic compounds. Waste from the production of nitrobenzene is listed under EPA waste code K025, and spent non-halogenated solvents including nitrobenzene are listed under F004. Therefore, it is prudent to manage this substance as a regulated hazardous material.
| Hazard Category | Description | Potential EPA Waste Codes (for related substances) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | F004, K025 |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | |
| Aquatic Toxicity | Harmful to aquatic life. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe collection and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent incompatible materials from mixing. Three primary waste streams should be considered for this compound:
-
Solid Chemical Waste: Unused or expired this compound powder.
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that have come into direct contact with the chemical.
-
Liquid Waste: Solutions containing this compound.
Step 2: Waste Collection and Container Management
-
Solid Chemical Waste:
-
Collect in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container).
-
Do not mix with other chemical waste.
-
-
Contaminated Labware:
-
Place all contaminated disposable items in a designated, puncture-resistant hazardous waste bag or container.
-
This container should be clearly labeled as "Hazardous Waste: this compound Contaminated Debris."
-
-
Liquid Waste:
-
Collect solutions in a dedicated, leak-proof, and sealable hazardous waste container (e.g., a glass or HDPE bottle).
-
Ensure the container is compatible with the solvent used.
-
Do not overfill containers; leave at least 10% headspace for expansion.
-
Step 3: Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific contents and their approximate concentrations (for liquid waste).
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Toxic," "Harmful").
Step 4: Storage
-
Store all this compound waste in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep containers tightly sealed when not in use.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
Step 5: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved environmental waste management company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound and a detailed inventory of the waste.
-
The primary method of disposal for this type of organic compound is typically high-temperature incineration at a permitted hazardous waste facility.
Important Considerations:
-
DO NOT dispose of this compound down the drain.
-
DO NOT mix with incompatible waste streams.
-
DO NOT dispose of in regular trash.
IV. Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for 2-(4-Nitrophenyl)oxirane
This guide provides critical safety protocols, handling procedures, and disposal plans for 2-(4-Nitrophenyl)oxirane (also known as 4-Nitrostyrene Epoxide) to ensure the safety of researchers, scientists, and drug development professionals. The information is compiled to offer direct, step-by-step guidance for laboratory operations involving this compound.
Hazard Identification and Classification
This compound is a solid, white to light yellow crystalline powder.[1] It is classified as an irritant and requires careful handling due to its chemical nature as both an epoxide and a nitro-aromatic compound. A comprehensive risk assessment must be conducted before beginning any work.
| Hazard Classification | Description | GHS Code | Signal Word |
| Skin Irritation | Causes skin irritation upon contact. | H315 | Warning |
| Eye Irritation | Causes serious eye irritation. | H319 | Warning |
| Air Sensitivity | The compound is sensitive to air. | - | - |
| General Hazards | As an epoxide, it may cause skin sensitization. As a nitro compound, it may have additional systemic toxicities.[2] | - | - |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. All work must be conducted in a certified chemical fume hood.[2][3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when there is a risk of splashes.[3][4] | Protects against splashes and dust that can cause severe eye irritation. |
| Skin Protection | A flame-resistant lab coat, fully buttoned, with long sleeves.[3][5] For tasks with a higher splash risk, a chemical-resistant apron is recommended. Full-length pants and closed-toe shoes are mandatory.[2] | Provides a barrier against accidental skin contact with the chemical. |
| Hand Protection | Double-gloving is recommended. Use chemical-impermeable gloves, such as a butyl rubber inner glove and a nitrile outer glove.[2][3][5] Gloves must be inspected for integrity before use and replaced immediately upon contamination. | Prevents skin absorption, a primary route of exposure. The dual layers offer enhanced protection against this specific chemical structure (epoxide and nitro compound). |
| Respiratory Protection | All handling of this compound must be performed within a certified chemical fume hood to control exposure.[2][3] If engineering controls are insufficient or during an emergency, a full-face respirator with an organic vapor cartridge is necessary.[4] | Protects against the inhalation of harmful dust or vapors. |
Step-by-Step Handling Protocol
3.1. Preparation and Pre-Handling Checks
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Fume Hood Verification: Confirm the chemical fume hood is functioning correctly by checking the airflow monitor.
-
Gather Materials: Ensure all necessary equipment (spatulas, glassware, weighing paper, waste containers) is inside the fume hood before starting.
-
PPE Inspection: Don and inspect all required PPE (double gloves, goggles, face shield, lab coat) for any defects.
3.2. Handling the Compound
-
Inert Atmosphere: Since the compound is air-sensitive, store it under an inert gas. Handle in a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen/argon) if the procedure is sensitive to air or moisture.
-
Weighing and Transfer: Carefully weigh the solid compound on weighing paper or in a suitable container within the fume hood. Handle gently to minimize dust generation.[6] Use a spatula that minimizes aerosolization.
-
Dissolving: If making a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Keep Containers Closed: Keep the primary container tightly sealed when not in use.
3.3. Post-Handling Procedures
-
Decontamination: Wipe down the handling area within the fume hood with an appropriate solvent (e.g., acetone) and then soap and water, collecting all cleaning materials as hazardous waste.
-
Glove Removal: Remove the outer pair of gloves first, turning them inside out, and dispose of them in the designated hazardous waste container. Then, remove the inner pair using the same technique.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[6]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs or persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6] |
| Accidental Spill | Evacuate personnel to a safe area. Avoid dust formation and breathing vapors.[6] Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material, then sweep it up carefully and place it into a suitable, closed container for disposal. Prevent the chemical from entering drains.[6][7] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Use separate, clearly labeled, and sealed containers for:
-
Solid waste (unused chemical, contaminated weighing paper, etc.).
-
Liquid waste (solutions containing the compound).
-
Contaminated sharps.
-
Contaminated PPE (gloves, disposable lab coats).
-
-
Container Management: Store waste containers in a designated, secure secondary containment area. Do not overfill containers.
-
Final Disposal: Disposal must be handled by a licensed hazardous waste disposal company.[7] A potential method is incineration in a chemical incinerator equipped with an afterburner and scrubber after being dissolved in a combustible solvent.[7] Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Workflow and Logic Diagrams
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Operational workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
